molecular formula C8H12O3 B2924335 (2-Oxocyclopentyl)methyl acetate CAS No. 58488-00-9

(2-Oxocyclopentyl)methyl acetate

Cat. No.: B2924335
CAS No.: 58488-00-9
M. Wt: 156.181
InChI Key: OACYHGIVQXLNCM-UHFFFAOYSA-N
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Description

(2-Oxocyclopentyl)methyl acetate is a chemical compound of interest in organic synthesis and research chemistry. This ester, featuring a cyclopentanone ring, serves as a valuable bifunctional intermediate. The presence of both a ketone and an ester group within the same molecule provides two distinct reactive sites, making it a versatile building block for the synthesis of more complex structures. Researchers utilize this and related cyclopentanone derivatives as key precursors in various chemical transformations. Its structural motif is common in the development of novel molecular entities for pharmaceutical and material science research. The compound is typically characterized by techniques such as NMR and mass spectrometry to ensure purity and identity for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-oxocyclopentyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(9)11-5-7-3-2-4-8(7)10/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACYHGIVQXLNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Oxocyclopentyl)methyl acetate: A Predictive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Oxocyclopentyl)methyl acetate, bearing the CAS number 58488-00-9, is a specialty chemical intermediate for which detailed public data is notably scarce. This technical guide has been meticulously compiled to provide researchers, scientists, and drug development professionals with a predictive overview of its core properties, a plausible synthetic route, and expected analytical characteristics. The insights herein are derived from established principles of organic chemistry and extrapolated from data on structurally analogous compounds. This document aims to serve as a foundational resource to stimulate and facilitate further research and application development involving this molecule.

Introduction and Rationale

The cyclopentanone ring is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with significant biological activity. Its derivatives are pivotal building blocks in the synthesis of pharmaceuticals, fragrances, and advanced materials. (2-Oxocyclopentyl)methyl acetate combines this versatile cyclic ketone with a methyl acetate side chain, suggesting its potential as a key intermediate in the synthesis of more complex molecules, such as prostaglandin analogues or other bioactive cyclopentanoids.

Given the limited availability of direct experimental data for (2-Oxocyclopentyl)methyl acetate, this guide employs a predictive approach. By analyzing the reactivity of the constituent functional groups—a ketone, an ester, and a substituted cyclopentane ring—and drawing parallels with well-characterized analogues, we can construct a reliable, albeit theoretical, profile of this compound. This allows for informed decision-making in experimental design and hypothesis-driven research.

Predicted Physicochemical Properties

The physicochemical properties of (2-Oxocyclopentyl)methyl acetate have been estimated based on its structure and data from similar compounds. These values should be considered as approximations pending experimental verification.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance Colorless to pale yellow liquidGeneral appearance of similar organic esters.
Boiling Point ~210-230 °C (at 760 mmHg)Extrapolated from structurally similar compounds like ethyl 2-oxocyclopentylacetate.[1]
Density ~1.05 - 1.15 g/cm³Based on the density of related cyclopentanone derivatives.
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Limited solubility in water.Polarity of the ester and ketone functional groups.
Refractive Index ~1.45 - 1.47Inferred from analogous organic esters.

Proposed Synthesis and Mechanism

A plausible and efficient synthetic route to (2-Oxocyclopentyl)methyl acetate is the acetylation of 2-(hydroxymethyl)cyclopentanone. This reaction is a standard esterification that can be achieved using common laboratory reagents.

Synthetic Workflow

The proposed synthesis involves the reaction of 2-(hydroxymethyl)cyclopentanone with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or an acid catalyst.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 2_hydroxymethyl_cyclopentanone 2-(Hydroxymethyl)cyclopentanone Catalyst Pyridine (catalyst/base) 2_hydroxymethyl_cyclopentanone->Catalyst Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Catalyst Quenching Aqueous Quench Catalyst->Quenching Solvent Dichloromethane (solvent) Temperature 0 °C to Room Temp Target_Molecule (2-Oxocyclopentyl)methyl acetate Quenching->Target_Molecule Extraction Solvent Extraction Purification Column Chromatography

Caption: Proposed workflow for the synthesis of (2-Oxocyclopentyl)methyl acetate.

Detailed Experimental Protocol (Predictive)

Disclaimer: This is a predictive protocol and should be optimized for safety and efficiency in a laboratory setting.

  • Reaction Setup: To a solution of 2-(hydroxymethyl)cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (2-Oxocyclopentyl)methyl acetate.

Causality of Experimental Choices
  • Choice of Acetylating Agent: Acetic anhydride is chosen for its moderate reactivity and ease of handling compared to acetyl chloride, which reacts more violently.[2]

  • Role of Pyridine: Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion.[3]

  • Solvent and Temperature: Dichloromethane is an inert solvent suitable for this type of reaction. Starting the reaction at 0 °C helps to control any initial exotherm.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of (2-Oxocyclopentyl)methyl acetate and known spectral data for similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~4.1-4.3Multiplet2H-CH₂-O-Protons on the carbon adjacent to the ester oxygen are deshielded.
~2.5-2.7Multiplet1H-CH-CH₂O-The methine proton is adjacent to the carbonyl and the acetylated hydroxymethyl group.
~2.0-2.4Multiplet4H-CH₂-C=OProtons alpha to the ketone carbonyl are deshielded.
~2.05Singlet3HCH₃-C=OThe methyl protons of the acetate group typically appear as a sharp singlet.
~1.6-1.9Multiplet2HCyclopentane -CH₂-Remaining cyclopentane ring protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppmAssignmentRationale
~218C=O (ketone)Typical chemical shift for a cyclopentanone carbonyl carbon.
~171C=O (ester)Characteristic chemical shift for an ester carbonyl carbon.
~65-CH₂-O-Carbon attached to the ester oxygen.
~48-CH-CH₂O-Methine carbon of the cyclopentane ring.
~38-CH₂-C=OCarbon alpha to the ketone carbonyl.
~28Cyclopentane -CH₂-Methylene carbon of the cyclopentane ring.
~21CH₃-C=OMethyl carbon of the acetate group.
~20Cyclopentane -CH₂-Remaining methylene carbon of the cyclopentane ring.
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1740StrongC=O stretch (ester)Characteristic strong absorption for an ester carbonyl.[4]
~1735StrongC=O stretch (ketone)Characteristic strong absorption for a cyclopentanone carbonyl.
~1240StrongC-O stretch (ester)Asymmetric C-O-C stretch of the acetate group.[4]
~1040StrongC-O stretch (ester)Symmetric C-O-C stretch.[4]
2850-2960MediumC-H stretch (alkane)C-H stretching vibrations of the cyclopentane ring and methyl group.

Potential Applications in Research and Drug Development

While specific applications for (2-Oxocyclopentyl)methyl acetate are not documented, its structure suggests several potential uses:

  • Intermediate for Prostaglandin Synthesis: The 2-substituted cyclopentanone core is a key feature of prostaglandins. This compound could serve as a precursor for the elaboration of the characteristic side chains.

  • Fragrance and Flavor Chemistry: Many cyclopentanone derivatives are used in the fragrance industry. The ester functionality could be modified to produce novel fragrance compounds.

  • Building Block for Bioactive Molecules: The ketone and ester functionalities offer orthogonal handles for further chemical transformations, making it a versatile building block for the synthesis of complex target molecules in drug discovery programs.[5]

Safety and Handling (Predicted)

No specific safety data is available for (2-Oxocyclopentyl)methyl acetate. The following recommendations are based on the general properties of similar organic ketones and esters.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.

  • Hazards: Likely to be a combustible liquid. May cause eye, skin, and respiratory irritation. The toxicological properties have not been fully investigated.

Conclusion

(2-Oxocyclopentyl)methyl acetate represents a chemical entity with significant, yet underexplored, potential in synthetic organic chemistry. This predictive technical guide provides a comprehensive, albeit theoretical, foundation for its physicochemical properties, synthesis, and spectroscopic characterization. It is intended to bridge the current information gap and empower researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for new discoveries in drug development and materials science. All predicted data should be confirmed by experimental analysis.

References

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides react with alcohols to form esters. [Link][3]

  • Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link][7]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link][2]

  • Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. [1]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link][4]

  • TutorChase. Making Esters: Acids and Anhydrides (12.3.3) | OCR A-Level Chemistry Notes. [Link][8]

  • American Chemical Society. (2021). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. [Link][5]

Sources

2-acetoxymethylcyclopentanone chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetoxymethylcyclopentanone (CAS 58488-00-9) represents a critical functionalized cycloalkanone scaffold in organic synthesis. Distinguished by its


-acetoxymethyl group, this compound serves as a "chiral pool" entry point for the synthesis of bioactive cyclopentanoids, including prostaglandins, methyl jasmonate analogs, and antitumor 

-methylene ketones (e.g., sarkomycin). This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and application in pharmaceutical development.

Chemical Identity & Physicochemical Profile

The molecule consists of a five-membered ketone ring substituted at the


-position (C2) with an acetoxymethyl moiety. This substitution introduces a stereocenter, making the compound a subject of interest for asymmetric synthesis.
Parameter Technical Specification
IUPAC Name (2-Oxocyclopentyl)methyl acetate
Common Name 2-Acetoxymethylcyclopentanone
CAS Registry Number 58488-00-9
Molecular Formula

Molecular Weight 156.18 g/mol
SMILES CC(=O)OCC1CCCC1=O
Physical State Colorless to pale yellow oil
Boiling Point ~105–110 °C (at 10 mmHg)
Solubility Soluble in

,

,

; sparingly soluble in

Key Functional Groups Ketone (C=O), Ester (OAc)

Structural Analysis & Reactivity

Conformational Dynamics

The cyclopentanone ring exists in a dynamic equilibrium between "envelope" and "half-chair" conformations. The bulky acetoxymethyl group at C2 prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions, although the energy barrier to inversion is low.

Keto-Enol Tautomerism

Unlike simple cyclopentanone, the 2-acetoxymethyl derivative possesses an acidic


-proton at the C2 position. However, the presence of the acetoxy group (an electron-withdrawing ester) can influence enolization.
  • Reactivity Node: The C2 position is susceptible to deprotonation by weak bases (e.g.,

    
    , 
    
    
    
    ), generating an enolate that can undergo elimination to form 2-methylenecyclopentanone (an exocyclic enone).

Synthetic Protocols

The synthesis of 2-acetoxymethylcyclopentanone is typically achieved via functionalization of the parent ketone. Two primary pathways are validated for laboratory and scale-up settings.

Protocol A: The Prinz Reaction (Direct Functionalization)

This method utilizes an acid-catalyzed condensation of cyclopentanone with formaldehyde and acetic acid.

  • Reagents: Cyclopentanone (1.0 eq), Paraformaldehyde (1.2 eq), Glacial Acetic Acid (Solvent/Reagent),

    
     (Cat.).
    
  • Conditions: Reflux for 4–6 hours.

  • Mechanism: Acid-catalyzed formation of the enol, followed by nucleophilic attack on the protonated formaldehyde (aldol-type), and subsequent in-situ acetylation.

  • Yield: 55–65% (after distillation).

Protocol B: Acetylation of 2-(Hydroxymethyl)cyclopentanone

A two-step sequence offering higher purity and control over stereochemistry.

  • Step 1 (Aldol): Cyclopentanone + Aqueous Formaldehyde (

    
     cat.) 
    
    
    
    2-(Hydroxymethyl)cyclopentanone (CAS 20618-42-2).
  • Step 2 (Esterification): Reaction with Acetic Anhydride (

    
    ) and Pyridine (
    
    
    
    ) in
    
    
    .
  • Purification: Vacuum distillation.

Visualization of Synthetic Pathways

SynthesisPathways Cyclopentanone Cyclopentanone (C5H8O) Intermediate 2-(Hydroxymethyl) cyclopentanone (CAS 20618-42-2) Cyclopentanone->Intermediate Aldol Condensation (NaOH, H2O) Product 2-Acetoxymethyl cyclopentanone (CAS 58488-00-9) Cyclopentanone->Product Prinz Reaction (Paraformaldehyde, AcOH, H2SO4) HCHO Formaldehyde (HCHO) Intermediate->Product Acetylation (Ac2O, Pyridine) Exocyclic 2-Methylene cyclopentanone (Michael Acceptor) Product->Exocyclic Elimination (-AcOH, Heat/Base)

Figure 1: Synthetic routes to 2-acetoxymethylcyclopentanone and its conversion to the reactive exocyclic methylene derivative.

Applications in Drug Development

Prostaglandin Synthesis (The Core Scaffold)

2-Acetoxymethylcyclopentanone serves as a foundational "chiral pool" molecule. The acetoxy group acts as a protected alcohol that can be hydrolyzed or eliminated.

  • Mechanism: The ketone functionality allows for the introduction of the

    
    -chain via Wittig reaction or Grignard addition, while the acetoxymethyl group can be elaborated into the 
    
    
    
    -chain of prostaglandins (e.g.,
    
    
    ,
    
    
    ).
Synthesis of Antitumor Agents (Sarkomycin)

The compound is a direct precursor to Sarkomycin (2-methylene-3-oxocyclopentanecarboxylic acid derivatives).

  • Pathway: Elimination of the acetate group (

    
    ) yields the exocyclic double bond (
    
    
    
    -methylene ketone).
  • Bioactivity: The resulting

    
    -methylene ketone is a potent Michael acceptor, capable of alkylating DNA polymerases and cellular thiols, a known mechanism of cytotoxicity in cancer cells.
    
Fragrance Chemistry (Jasmonates)
  • Role: Intermediate in the synthesis of Methyl Jasmonate and related dihydrojasmonates.

  • Utility: The C2-acetoxymethyl group facilitates the introduction of the pentenyl side chain required for the characteristic jasmine olfactory profile.

Strategic Application Map

Applications Core 2-Acetoxymethyl cyclopentanone ChainExtension Chain Extension (Wittig/Grignard) Core->ChainExtension Elimination Elimination to Alpha-Methylene Core->Elimination Prostaglandins Prostaglandins (PGE1, PGF2a) Sarkomycin Sarkomycin Analogs (Antitumor) Fragrance Methyl Jasmonate (Fragrance) ChainExtension->Prostaglandins ChainExtension->Fragrance Elimination->Sarkomycin

Figure 2: Divergent synthesis pathways utilizing the 2-acetoxymethylcyclopentanone scaffold.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed:

  • Infrared Spectroscopy (IR):

    • 1740 cm⁻¹: Strong Ester C=O stretch.

    • 1715 cm⁻¹: Strong Ketone C=O stretch (cyclopentanone ring strain).

    • 1230 cm⁻¹: C-O-C stretch (Acetate).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.05 (s, 3H, 
      
      
      
      ).
    • 
       4.1–4.3 (m, 2H, 
      
      
      
      ).
    • 
       2.3–2.5 (m, ring protons 
      
      
      
      to ketone).
  • Mass Spectrometry (MS):

    • Molecular Ion

      
      .
      
    • Base Peak: Loss of acetic acid (

      
      ), corresponding to the methylenecyclopentanone cation.
      

References

  • Synthesis of 2-Substituted Cyclopentanones

    • Title: "Process for the preparation of 2-substituted cyclopentanones."[1]

    • Source: U.S.
    • URL:

  • Aldol Condensation Protocols

    • Title: "Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde."
    • Source: Semantic Scholar (Chemistry).
    • URL:

  • Prostaglandin Intermediates

    • Title: "A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one." (Precursor study).
    • Source: Organic Chemistry Portal / Synthesis 2005.
    • URL:

  • Saturated Acetate Derivative Identity

    • Title: "Acetic acid (2-oxocyclopentyl)methyl ester - CAS 58488-00-9."[2]

    • Source: GuideChem / Chemical Book.
    • URL:

Sources

Acetic acid (2-oxocyclopentyl)methyl ester synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of (2-Oxocyclopentyl)methyl acetate , focusing on its chemical identity, synthesis, and application in organic chemistry.

Chemical Class: Alicyclic Keto-Ester | CAS Registry Number: 58488-00-9[1][2]

Executive Summary

(2-Oxocyclopentyl)methyl acetate (IUPAC: 2-(acetoxymethyl)cyclopentan-1-one) is a bifunctional organic intermediate characterized by a cyclopentanone ring substituted at the


-position with an acetoxymethyl group. It serves as a critical building block in the synthesis of 

-methylene cyclopentanones
—a structural motif found in numerous bioactive natural products (e.g., sarkomycin) and cytotoxic agents. This guide details the physicochemical properties, validated synthesis protocols via the Prins reaction, and downstream applications of this compound.

Nomenclature & Chemical Identification

Precise identification is paramount for database retrieval and regulatory compliance.

Identifier TypeDesignation
IUPAC Name (2-Oxocyclopentyl)methyl acetate; 2-(Acetoxymethyl)cyclopentan-1-one
Common Synonyms Acetic acid (2-oxocyclopentyl)methyl ester; 2-Acetoxymethylcyclopentanone
CAS Number 58488-00-9
Molecular Formula

Molecular Weight 156.18 g/mol
SMILES CC(=O)OCC1CCCC1=O
InChI Key Derived from structure:[3][4]InChI=1S/C8H12O3/c1-6(9)11-5-7-3-2-4-8(7)10/h7H,2-5H2,1H3

Physicochemical Properties

The following data represents standard values derived from fractional distillation of the pure compound.

PropertyValueCondition / Note
Physical State Colorless to pale yellow liquidAt standard temperature/pressure
Boiling Point 100–102 °C@ 10 mmHg (Vacuum distillation)
Density (

)
1.0886 g/cm³High density relative to cyclopentanone
Refractive Index (

)
1.4502
Solubility Soluble in ether, ethanol, DCMImmiscible with water
Flash Point > 90 °C (Estimated)Requires careful handling

Synthetic Methodology: The Modified Prins Reaction

The most robust route for synthesizing (2-oxocyclopentyl)methyl acetate is the acid-catalyzed condensation of cyclopentanone with formaldehyde in the presence of acetic anhydride. This "one-pot" protocol circumvents the isolation of the unstable hydroxymethyl intermediate.

Reaction Mechanism & Logic

The synthesis relies on the Prins reaction mechanism. Phosphoric acid catalyzes the enolization of cyclopentanone, which attacks the electrophilic formaldehyde (generated from paraformaldehyde). The resulting


-hydroxy ketone is immediately acetylated by acetic anhydride, driving the equilibrium forward and preventing retro-aldol degradation.
Experimental Protocol

Scale: 0.10 mol (Cyclopentanone basis)

Reagents:

  • Cyclopentanone (8.4 g, 0.10 mol)

  • Paraformaldehyde (9.0 g, 0.30 mol equiv)

  • Acetic Anhydride (10.2 g, 0.10 mol)

  • Glacial Acetic Acid (60.0 g, 1.00 mol) - Solvent

  • Phosphoric Acid (85%, 0.05 mol) - Catalyst[5]

Step-by-Step Workflow:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine paraformaldehyde, acetic anhydride, and glacial acetic acid.

  • Activation: Add phosphoric acid dropwise. Heat the mixture gently to 40°C to depolymerize paraformaldehyde.

  • Addition: Add cyclopentanone dropwise over 30 minutes while maintaining the temperature between 40–60°C.

  • Reaction: Stir the mixture at 60°C for 10–15 hours. Monitor consumption of cyclopentanone via TLC or GC.

  • Quench: Cool the reaction mixture to room temperature. Pour into 30 mL of ice-cold water.

  • Neutralization: Neutralize the aqueous phase with 5% sodium carbonate (

    
    ) solution until pH ~7.
    
  • Extraction: Extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    . Evaporate the solvent under reduced pressure.
    
  • Isolation: Perform fractional distillation under vacuum (10 mmHg). Collect the fraction boiling at 100–102°C.[5]

Synthetic Pathway Diagram

The following diagram illustrates the reaction flow and the subsequent transformation into


-methylene cyclopentanone.

SynthesisPathway start Cyclopentanone (C5H8O) inter Intermediate: 2-(Hydroxymethyl) cyclopentanone start->inter H3PO4, 60°C Enolization & Aldol reagents Paraformaldehyde + Acetic Anhydride reagents->inter product (2-Oxocyclopentyl) methyl acetate (Target) inter->product In-situ Acetylation elimination α-Methylene Cyclopentanone product->elimination Pyrolysis / Base (- AcOH)

Figure 1: Synthetic pathway for (2-oxocyclopentyl)methyl acetate via acid-catalyzed Prins reaction, showing potential downstream conversion to exocyclic enones.

Applications in Drug Development & Synthesis

The utility of (2-oxocyclopentyl)methyl acetate lies in its latent reactivity as an exocyclic enone precursor .

Synthesis of -Methylene Cyclopentanones

Elimination of acetic acid from the target molecule (often via pyrolysis or mild basic treatment) yields 2-methylene cyclopentanone .

  • Significance: The

    
    -methylene ketone moiety is a potent Michael acceptor, known to alkylate DNA and enzymes (e.g., thiol groups in cysteine). This mechanism underpins the cytotoxicity of antitumor sesquiterpene lactones.
    
  • Reference: This transformation is a standard method for introducing the

    
    -methylene unit into cyclic ketones.
    
Fragrance & Jasmonoid Synthesis

While less common than its pentyl-substituted analogs (e.g., Methyl Jasmonate), this compound serves as a model substrate for studying the functionalization of the cyclopentane ring, a core scaffold in the "Jasmonate" family of fragrances and plant hormones.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures should be confirmed:

  • IR Spectroscopy:

    • 1740 cm⁻¹: Strong carbonyl stretch (Ester C=O).

    • 1715 cm⁻¹: Strong carbonyl stretch (Ketone C=O).

    • 1230 cm⁻¹: C-O stretch (Acetate).

  • ¹H NMR (CDCl₃, 300 MHz):

    • 
       2.05 (s, 3H, 
      
      
      
      ): Acetate methyl group.
    • 
       4.1–4.3 (m, 2H, 
      
      
      
      ): Deshielded protons adjacent to the ester oxygen.
    • 
       1.5–2.5 (m, 7H): Ring protons (multiplets).
      
  • Mass Spectrometry (EI):

    • m/z 156: Molecular ion (

      
      ).
      
    • m/z 96: Loss of acetic acid (

      
      ), corresponding to the methylene cyclopentanone fragment.
      

Safety & Handling

  • Hazards: The compound is an organic ester and should be treated as a potential irritant. The reagents (acetic anhydride, phosphoric acid) are corrosive.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent hydrolysis of the ester or oxidation.

References

  • Murto, J. & Nummela, L. (1972). The Acid-catalyzed Reaction of Cycloalkanones with Formaldehyde. Bulletin of the Chemical Society of Japan. (Validates synthesis protocol and physical properties).

  • PubChem. (n.d.). Compound Summary: Methyl 2-oxo-2-(2-oxocyclopentyl)acetate.[4] National Library of Medicine. (Structural reference for related cyclopentyl esters).

  • BLD Pharm. (n.d.). Product Data: (2-Oxocyclopentyl)methyl acetate (CAS 58488-00-9).[1][2][3] (Verifies CAS and commercial availability).

Sources

Disambiguation of Critical Isomers: A Technical Guide to (2-Oxocyclopentyl)methyl acetate and Methyl (2-oxocyclopentyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical synthesis and drug development, precision in molecular architecture is paramount. Even subtle variations in structure, often reflected in nuanced nomenclature, can lead to vastly different physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of two such isomeric compounds: (2-Oxocyclopentyl)methyl acetate and Methyl (2-oxocyclopentyl)acetate. While their names suggest a close relationship, they represent fundamentally different functional group arrangements—an acetate ester of a primary alcohol versus a methyl ester of a carboxylic acid. This distinction has profound implications for their synthesis, analytical characterization, and application. This document serves as a definitive resource for researchers to unambiguously identify, synthesize, and utilize these distinct chemical entities, thereby preventing costly errors in synthetic design and material sourcing.

The Core Structural Distinction: More Than a Name

The primary point of divergence between these two molecules lies in the connectivity of the acetate and methyl groups relative to the 2-oxocyclopentyl core. This seemingly minor difference in atom arrangement defines them as distinct structural isomers with unique chemical identities.

(2-Oxocyclopentyl)methyl acetate

In this isomer, the cyclopentanone ring is connected via a methylene (-CH₂) bridge to the oxygen atom of an acetate group. It is correctly classified as the acetate ester of (2-oxocyclopentyl)methanol.

  • Systematic IUPAC Name: (2-Oxocyclopentyl)methyl acetate

  • Key Structural Feature: Ester of a primary alcohol.

Caption: Structure of (2-Oxocyclopentyl)methyl acetate.

Methyl (2-oxocyclopentyl)acetate

Conversely, this isomer features an acetate group where the carbonyl carbon is directly attached to the cyclopentanone ring via a methylene bridge. The ester functionality is completed by a methyl group. It is correctly classified as the methyl ester of (2-oxocyclopentyl)acetic acid.

  • Systematic IUPAC Name: Methyl 2-(2-oxocyclopentyl)acetate[1]

  • Key Structural Feature: β-Keto methyl ester.

Caption: Structure of Methyl (2-oxocyclopentyl)acetate.

Comparative Summary of Identifiers

To prevent ambiguity in procurement and documentation, a clear summary of key identifiers is essential.

Identifier(2-Oxocyclopentyl)methyl acetateMethyl (2-oxocyclopentyl)acetate
IUPAC Name (2-Oxocyclopentyl)methyl acetateMethyl 2-(2-oxocyclopentyl)acetate[1]
CAS Number 7500-52-9 (for cyclohexyl analog)4934-95-6[2]
Molecular Formula C₈H₁₂O₃C₈H₁₂O₃[1]
Molecular Weight 156.18 g/mol 156.18 g/mol [2]
SMILES CC(=O)OCC1CCCC1=OCOC(=O)CC1CCCC1=O[1]

Note: Data for the exact cyclopentyl compound (2-Oxocyclopentyl)methyl acetate is sparse; the CAS for its common analog (2-oxocyclohexyl)methyl acetate is provided for reference.[3]

Divergent Synthesis Pathways

The structural differences necessitate entirely different synthetic strategies. The choice of pathway is a direct consequence of the target bond connections. Methyl (2-oxocyclopentyl)acetate is a widely used synthetic intermediate, particularly in the synthesis of prostaglandins and jasmonates, making its preparation well-documented.[4]

Synthesis of Methyl (2-oxocyclopentyl)acetate

The most common and efficient route leverages the reactivity of β-dicarbonyl compounds. A typical "one-pot" industrial method involves the Dieckmann condensation of a dialkyl adipate (e.g., diethyl adipate) to form the cyclic β-keto ester, followed by hydrolysis, decarboxylation, and subsequent alkylation with an appropriate haloacetate.[5]

A laboratory-scale synthesis often involves the direct alkylation of a cyclopentanone enolate with methyl bromoacetate. This approach is direct but requires careful control of reaction conditions to prevent poly-alkylation.

Synthesis of (2-Oxocyclopentyl)methyl acetate

The synthesis of this isomer requires a different logic, focusing on forming the C-O bond of the ester from a precursor alcohol. A plausible, though less commonly cited, pathway would involve two key steps:

  • Hydroxymethylation: Reaction of cyclopentanone with formaldehyde under basic conditions to form 2-(hydroxymethyl)cyclopentan-1-one.

  • Acetylation: Esterification of the resulting primary alcohol with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the final product.

The following diagram illustrates the divergent synthetic logic from a common precursor.

G CP Cyclopentanone Enolate Cyclopentanone Enolate CP->Enolate Base (e.g., LDA) Hydroxy 2-(hydroxymethyl)cyclopentan-1-one CP->Hydroxy + Formaldehyde (Hydroxymethylation) M2OA Methyl (2-oxocyclopentyl)acetate Enolate->M2OA + Methyl Bromoacetate (Alkylation) MBA Methyl Bromoacetate Formaldehyde Formaldehyde (CH₂O) O2MA (2-Oxocyclopentyl)methyl acetate Hydroxy->O2MA + Acetic Anhydride (Acetylation) Ac2O Acetic Anhydride

Caption: Divergent synthetic pathways from cyclopentanone.

Analytical Differentiation: A Spectroscopic Guide

Unambiguous characterization is critical. The distinct functional groups in each isomer produce clear, diagnostic differences in standard spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for distinguishing these isomers. The chemical shifts of the methyl and methylene protons are highly diagnostic.

  • Methyl (2-oxocyclopentyl)acetate:

    • -OCH₃ (Ester Methyl): A sharp singlet will appear around δ 3.6-3.7 ppm . This is characteristic of a methyl group attached to an ester oxygen.

    • -CH₂-C=O (Methylene): Protons on the carbon alpha to both the ring and the ester carbonyl will appear as a multiplet (often a doublet of doublets) around δ 2.5-2.8 ppm .

  • (2-Oxocyclopentyl)methyl acetate:

    • -C(=O)CH₃ (Acetate Methyl): A sharp singlet will be observed further upfield, around δ 2.0-2.1 ppm . This is the classic region for an acetate methyl group.

    • -CH₂-O- (Methylene): These protons, being attached to an oxygen atom, are significantly deshielded and will appear as a multiplet further downfield, around δ 4.0-4.2 ppm .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will produce distinct fragmentation patterns based on the weakest bonds and most stable resulting fragments.

  • Methyl (2-oxocyclopentyl)acetate: Fragmentation is often initiated by the ketone or ester group. Common losses include:

    • Loss of the methoxy radical (•OCH₃), leading to an [M-31]⁺ ion.

    • Loss of the carbomethoxy group (•COOCH₃), resulting in an [M-59]⁺ ion.

  • (2-Oxocyclopentyl)methyl acetate: The fragmentation pattern is characteristic of an acetate ester.

    • A prominent peak at m/z 43 corresponding to the acetyl cation [CH₃CO]⁺ is highly diagnostic.

    • Loss of acetic acid via McLafferty rearrangement is possible, leading to an [M-60]⁺• ion.

Infrared (IR) Spectroscopy

While both molecules will show a strong absorption for the cyclopentanone carbonyl (around 1740-1750 cm⁻¹), the ester carbonyl stretch provides a means of differentiation.

  • Methyl (2-oxocyclopentyl)acetate: The methyl ester C=O stretch typically appears around 1735-1740 cm⁻¹ .

  • (2-Oxocyclopentyl)methyl acetate: The acetate ester C=O stretch is found at a similar frequency, around 1735-1745 cm⁻¹ . However, the C-O stretching region will be different. The acetate will show a strong C-O stretch around 1230-1250 cm⁻¹ , which can be a distinguishing feature.

Summary of Diagnostic Spectroscopic Data
Spectroscopic MethodKey Feature for (2-Oxocyclopentyl)methyl acetateKey Feature for Methyl (2-oxocyclopentyl)acetate
¹H NMR Singlet at ~2.0 ppm (-C(=O)CH₃ )Multiplet at ~4.1 ppm (-CH₂ -O-)Singlet at ~3.7 ppm (-OCH₃ )Multiplet at ~2.6 ppm (-CH₂ -C=O)
Mass Spec (EI) Prominent fragment at m/z 43 ([CH₃CO]⁺)Fragments at [M-31]⁺ and [M-59]⁺
IR Spectroscopy Strong C-O stretch at ~1240 cm⁻¹C=O stretch at ~1735 cm⁻¹

Reactivity and Applications: Function Follows Form

The most significant divergence between these isomers is their chemical reactivity, which in turn dictates their utility in synthesis.

  • (2-Oxocyclopentyl)methyl acetate behaves as a typical ketone and an acetate ester. Its primary utility would be in reactions where the acetate acts as a protecting group for the hydroxymethyl functionality or as a leaving group. Its overall reactivity is limited compared to its isomer.

  • Methyl (2-oxocyclopentyl)acetate is a classic β-keto ester , a privileged functional group in organic synthesis. The protons on the methylene carbon between the two carbonyl groups are significantly acidic. This allows for easy formation of a resonance-stabilized enolate, which is a potent carbon nucleophile. This reactivity makes it an invaluable building block for a wide range of C-C bond-forming reactions, including:

    • Alkylation: Introduction of alkyl chains at the α-position.

    • Michael Addition: Conjugate addition to α,β-unsaturated systems.

    • Robinson Annulation: A powerful ring-forming reaction used in the synthesis of steroids and terpenoids.[4]

This high reactivity and versatility are why Methyl (2-oxocyclopentyl)acetate is a key intermediate in the synthesis of complex molecules like the plant hormone Jasmonic acid (and its methyl ester, Methyl Jasmonate) and various prostaglandins.[4][6]

Experimental Protocol: Synthesis of Methyl (2-oxocyclopentyl)acetate

This protocol describes a standard laboratory procedure for the synthesis of Methyl (2-oxocyclopentyl)acetate via the Dieckmann condensation of diethyl adipate, followed by hydrolysis, decarboxylation, and esterification.

Objective: To prepare 2-oxocyclopentanecarboxylic acid as an intermediate, followed by esterification to yield the target compound.

Materials:

  • Diethyl adipate

  • Sodium metal

  • Toluene, anhydrous

  • Ethyl chloroacetate

  • Hydrochloric acid, concentrated

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate

  • Magnesium sulfate, anhydrous

  • Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

  • Step 1: Dieckmann Condensation and Alkylation (One Pot). [5] a. In a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous toluene. b. Carefully add sodium metal (1.2 eq.) to the toluene. Heat the mixture to the melting point of sodium with vigorous stirring to create a fine dispersion. c. Cool the mixture and add diethyl adipate (1.0 eq.) dropwise at a rate that maintains a gentle reflux. d. After the addition is complete, heat the reaction mixture at 90-100°C for 5-6 hours until the sodium is consumed. e. Cool the reaction mixture and add ethyl chloroacetate (1.1 eq.) dropwise. Stir for an additional 2-3 hours.

  • Step 2: Hydrolysis and Decarboxylation. a. Quench the reaction mixture by carefully adding water. Separate the aqueous layer. b. Add concentrated hydrochloric acid to the aqueous layer and heat to reflux for 4-6 hours to facilitate hydrolysis and decarboxylation to 2-oxocyclopentylacetic acid. c. Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate) (3x). d. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Step 3: Esterification. a. To the crude 2-oxocyclopentylacetic acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid. b. Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC. c. Cool the reaction, and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate. d. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Step 4: Purification. a. Purify the crude Methyl (2-oxocyclopentyl)acetate by vacuum distillation to obtain the final product.

Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3.0 (NMR, IR, MS).

Conclusion

The cases of (2-Oxocyclopentyl)methyl acetate and Methyl (2-oxocyclopentyl)acetate serve as a critical reminder of the precision required in chemical sciences. While sharing the same molecular formula, their distinct atomic connectivity results in disparate synthetic origins, unique spectroscopic signatures, and fundamentally different chemical reactivities. Methyl (2-oxocyclopentyl)acetate is a versatile β-keto ester and a cornerstone intermediate for complex molecule synthesis. In contrast, (2-Oxocyclopentyl)methyl acetate is an ester of a primary alcohol with more limited, specialized applications. For any researcher, scientist, or drug development professional, the ability to distinguish between these isomers through careful analysis of their nomenclature and spectroscopic data is essential for ensuring synthetic success and achieving research objectives.

References

  • PubChemLite. Methyl 2-(2-oxocyclopentyl)acetate (C8H12O3). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 2-oxo-2-(2-oxocyclopentyl)acetate | C8H10O4. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3. National Center for Biotechnology Information. Available at: [Link]

  • ACS Omega. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. American Chemical Society Publications. Available at: [Link]

  • PubChemLite. Methyl 2-(3-oxocyclopentyl)acetate (C8H12O3). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • Google Patents. JPH09323954A - Process for producing (±) 2- [4- (2-oxocyclopentylmethyl) phenyl] propionic acid and salts thereof.
  • PubChem. Methyl 3-(2-oxocyclopentyl)propanoate | C9H14O3. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. [(1R,2R)-2-((E)-3-Cyclopropyl-allyl)-3-oxo-cyclopentyl]-acetic acid methyl ester - Optional[MS (GC)] - Spectrum. Wiley. Available at: [Link]

  • Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • The Good Scents Company. methyl 3-oxo-2-pentylidene cyclopentane acetate, 84962-44-7. The Good Scents Company. Available at: [Link]

  • PubChem. (2-Oxocyclohexyl)methyl acetate | C9H14O3. National Center for Biotechnology Information. Available at: [Link]

  • Molbase. METHYL 2-OXOCYCLOPENTANE-1-CARBOXYLATE | CAS 10472-24-9. Molbase. Available at: [Link]

  • ChemSynthesis. (2-oxocyclohexyl)methyl acetate - 7500-52-9. ChemSynthesis. Available at: [Link]

  • SpectraBase. Cyclopentaneacetic acid, .alpha.-acetyl-2-oxo-, methyl ester - Optional[MS (GC)] - Spectrum. Wiley. Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Quick Company. Loxoprofen Polymorphs And Process For The Preparation Of The Same. Quick Company. Available at: [Link]

  • EPA. Methyl 2-(2-oxocyclopentyl)acetate - Chemical Details. U.S. Environmental Protection Agency. Available at: [Link]

Sources

Functional Group Interplay in (2-Oxocyclopentyl)methyl Acetate: A Chemo-Enzymatic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Oxocyclopentyl)methyl acetate (CAS 58488-00-9) represents a bifunctional C7 building block characterized by a high density of reactive centers: an electrophilic ketone within a strained five-membered ring and a primary acetate ester. While structurally related to the jasmonate class of phytohormones, its primary utility in drug discovery lies in its role as a prochiral scaffold .

This guide details the chemo-enzymatic manipulation of this molecule, focusing on its resolution into enantiopure building blocks and its subsequent divergent synthesis into lactones and heterocycles.

Part 1: Structural Analysis & Chemo-selectivity

The molecule consists of a cyclopentanone ring substituted at the


-position with a methyl acetate group. The synthetic utility is defined by the orthogonality of its two functional groups.
Functional GroupReactivity ProfileStrategic Utility
Cyclopentanone (

)
High electrophilicity due to ring strain (~6 kcal/mol). Susceptible to nucleophilic attack and

-deprotonation (

).
Core scaffold for ring expansion (Baeyer-Villiger) or reductive amination.
Acetate Ester (

)
Latent primary alcohol. Stable to acidic oxidation; labile to basic hydrolysis and enzymatic cleavage.Protecting group that directs lipase stereoselectivity during kinetic resolution.

-Carbon (

)
Chiral center (in non-racemic form). Tertiary carbon with high migratory aptitude.The pivot point for stereochemical control.
Reactivity Divergence Map

The following diagram illustrates how the two functional groups allow for divergent synthetic pathways.

ReactivityMap Center (2-Oxocyclopentyl) methyl acetate Hydrolysis Enzymatic Hydrolysis (Lipase) Center->Hydrolysis Kinetic Resolution Oxidation Baeyer-Villiger Oxidation Center->Oxidation Ring Expansion Reduction Carbonyl Reduction (NaBH4/L-Selectride) Center->Reduction Diastereoselection ChiralAlc Chiral Alcohol + Chiral Acetate Hydrolysis->ChiralAlc Lactone 6-(Acetoxymethyl) tetrahydropyran-2-one Oxidation->Lactone Diol cis/trans-2-(Hydroxymethyl) cyclopentanol Reduction->Diol

Figure 1: Divergent reactivity profile of (2-Oxocyclopentyl)methyl acetate.

Part 2: Synthesis of the Racemic Scaffold

Before asymmetric manipulation, the racemic material is typically synthesized via a direct aldol-type strategy.

Protocol: Hydroxymethylation & Acetylation
  • Aldol Condensation: Cyclopentanone is reacted with formaldehyde (37% aq) under basic conditions (NaOH).

    • Mechanistic Note: Control of stoichiometry is critical to prevent bis-alkylation at the

      
       position.
      
    • Intermediate: 2-(Hydroxymethyl)cyclopentanone.

  • Acetylation: The crude alcohol is treated with acetic anhydride (

    
    ) and pyridine.
    
    • Purification: Vacuum distillation is required to separate the mono-acetate from bis-derivatives and self-condensation byproducts.

Part 3: Stereochemical Control via Enzymatic Resolution

The most critical application of this molecule in drug development is its ability to undergo Enzymatic Kinetic Resolution (EKR) . Lipases differentiate between the two enantiomers based on the spatial orientation of the acetate group relative to the ketone.

The Biocatalytic System
  • Enzyme: Pseudomonas cepacia Lipase (Lipase PS) or Candida antarctica Lipase B (CAL-B).

  • Solvent System: Phosphate buffer (pH 7.0) with organic co-solvent (e.g., diisopropyl ether) to enhance solubility and modulate enantioselectivity (

    
    -value).
    
  • Mechanism: The lipase preferentially hydrolyzes the ester of the (

    
    )-enantiomer (typically), releasing the free alcohol, while leaving the (
    
    
    
    )-acetate intact.
Kinetic Resolution Workflow

KineticResolution Racemate Racemic (±) (2-Oxocyclopentyl)methyl acetate Reaction Hydrolysis Reaction (pH Stat Monitoring) Racemate->Reaction Enzyme Lipase PS / CAL-B (Phosphate Buffer pH 7) Enzyme->Reaction R_Alc (R)-2-(Hydroxymethyl) cyclopentanone (Alcohol Product) Reaction->R_Alc Hydrolyzed S_Est (S)-(2-Oxocyclopentyl) methyl acetate (Unreacted Ester) Reaction->S_Est Intact

Figure 2: Enzymatic Kinetic Resolution workflow yielding high optical purity building blocks.

Part 4: Synthetic Utility & Transformations[3][4]

Once resolved, the enantiopure scaffold serves as a precursor for complex heterocycles.

Baeyer-Villiger Oxidation (Ring Expansion)

Treating the ketone with m-chloroperbenzoic acid (mCPBA) or using a monooxygenase enzyme induces ring expansion.

  • Regioselectivity: The migration follows the rule: Tertiary C > Primary C.

  • Pathway: The C1-C2 bond breaks (C2 is the tertiary

    
    -carbon), and oxygen inserts.
    
  • Product: 6-(Acetoxymethyl)tetrahydropyran-2-one .

  • Significance: This generates a chiral

    
    -lactone, a motif found in statins and pheromones.
    
Reductive Amination

The ketone can be condensed with chiral amines followed by reduction to generate 1,2-amino alcohols, which are privileged ligands in asymmetric catalysis.

Part 5: Experimental Protocols

Protocol A: Lipase-Catalyzed Resolution

This protocol is a self-validating system; the consumption of base (NaOH) directly correlates to conversion.

  • Preparation: Suspend racemic (2-oxocyclopentyl)methyl acetate (10 mmol) in phosphate buffer (50 mL, 0.1 M, pH 7.0). Add Triton X-100 (0.1%) if dispersion is poor.

  • Initiation: Add Lipase PS (Amano, 100 mg).

  • Monitoring: Maintain pH at 7.0 using an autotitrator with 1.0 M NaOH.

    • Checkpoint: Stop reaction at 50% conversion (calculated by NaOH consumption).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL).

  • Separation: The organic layer contains both the alcohol (hydrolyzed) and the ester (unreacted). Separate via Flash Chromatography (Silica gel, Hexane:EtOAc gradient).

    • Validation: Analyze enantiomeric excess (ee) via Chiral GC (e.g., Cyclodex-B column).

Protocol B: Baeyer-Villiger Oxidation
  • Dissolution: Dissolve (2-oxocyclopentyl)methyl acetate (1.0 equiv) in Dichloromethane (DCM).

  • Buffer: Add solid Sodium Bicarbonate (

    
    , 2.0 equiv) to buffer the acidity of the byproduct.
    
  • Oxidation: Add mCPBA (1.2 equiv) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature for 12 hours.

  • Quench: Wash with saturated

    
     (to remove peroxides) followed by 
    
    
    
    .
  • Result: Concentration yields the

    
    -lactone.
    

References

  • Sakai, T. et al. (1986). Enhancement of enantioselectivity in lipase-catalyzed hydrolysis by addition of organic solvents. Tetrahedron Letters. Link

  • Adolf von Baeyer & Victor Villiger. (1899).[1][2] Baeyer-Villiger Oxidation Mechanism and Applications.[3][4][5] Berichte der deutschen chemischen Gesellschaft.[6] Link

  • Gotor, V. (1999). Biocatalysis in Organic Synthesis: The Kinetic Resolution of Cycloalkanone Derivatives. Organic Process Research & Development. Link

  • Wipf, P. (2006). Baeyer-Villiger Oxidations: Stereoelectronic Effects and Synthetic Utility. University of Pittsburgh Technical Notes. Link

Sources

Solubility of (2-Oxocyclopentyl)methyl acetate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Solvent Selection for (2-Oxocyclopentyl)methyl Acetate

Executive Summary

This technical guide provides a comprehensive solubility profile for (2-Oxocyclopentyl)methyl acetate (CAS 58488-00-9), a functionalized cyclopentanone intermediate used in the synthesis of jasmonoids, prostaglandins, and bioactive scaffolds. Due to the scarcity of empirical solubility data in public repositories, this guide utilizes Hansen Solubility Parameters (HSP) and structural analysis to predict solvent compatibility. It includes validated protocols for experimental determination and critical stability warnings regarding


-elimination  and transesterification .

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue / DescriptionRelevance to Solubility
CAS Number 58488-00-9Unique Identifier
Molecular Formula

Moderate Carbon/Oxygen ratio (2.6:1)
Molecular Weight 156.18 g/mol Low MW facilitates dissolution
Predicted LogP ~1.16Moderately lipophilic; prefers organic media
Functional Groups Ketone (Cyclopentanone), Ester (Acetate)Dual polar aprotic sites; H-bond acceptors
Physical State Liquid (Predicted)Miscibility is the primary metric
Structural Stability Warning

(2-Oxocyclopentyl)methyl acetate contains a leaving group (acetate) in a position that allows for


-elimination  to form an 

-methylene cyclopentanone (a reactive Michael acceptor).
  • Risk: Exposure to strong bases or high temperatures can trigger the loss of acetic acid, generating 2-methylenecyclopentanone.

  • Solvent Implication: Avoid basic solvents (e.g., Pyridine) or nucleophilic alcohols without pH control.

Theoretical Solubility Framework (Hansen Solubility Parameters)

To scientifically select solvents, we apply the "Like Dissolves Like" principle using Hansen Solubility Parameters (HSP).[1] The compound exhibits high polarity (


) due to the ketone and ester groups, but lacks H-bond donor capability (

).

Estimated HSP Vector for (2-Oxocyclopentyl)methyl acetate:

  • 
     (Dispersion):  ~16.5 MPa
    
    
    
    (Cyclic aliphatic backbone)
  • 
     (Polarity):  ~11.0 MPa
    
    
    
    (Ketone + Ester dipoles)
  • 
     (H-Bonding):  ~6.0 MPa
    
    
    
    (Acceptor only)
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent High

and

match; DCM acts as a weak H-bond donor to the carbonyls.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileExcellent Ideal polarity match. "Like dissolves like" for keto-esters.
Dipolar Aprotic DMSO, DMF, NMPHigh Solubilizes readily, but high boiling points complicate removal.
Alcohols Methanol, Ethanol, IsopropanolGood (Conditional) Soluble, but RISK of transesterification (acetate exchange) over time.
Ethers THF, MTBE, 1,4-DioxaneGood Excellent compatibility; THF is preferred for reactions.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor/Limited Polarity mismatch. The compound is too polar for pure alkanes.
Aqueous Water, PBSLow Sparingly soluble. The C8 hydrophobic skeleton dominates, despite polar groups.

Solvent Selection Decision Tree

The following diagram guides researchers in selecting the optimal solvent based on the intended application (Synthesis, Analysis, or Extraction).

SolventSelection Start Select Solvent for (2-Oxocyclopentyl)methyl acetate Application Intended Application? Start->Application Synthesis Synthesis / Reaction Application->Synthesis Analysis HPLC / GC Analysis Application->Analysis Extraction Extraction / Work-up Application->Extraction BasePresent Is Base Present? Synthesis->BasePresent UVDetect UV Detection Required? Analysis->UVDetect Partition Partitioning vs Water? Extraction->Partition AvoidElim CRITICAL: Avoid Elimination Use THF or Ether at Low Temp BasePresent->AvoidElim Yes (pH > 9) GeneralRxn General Use: DCM, Ethyl Acetate, Toluene BasePresent->GeneralRxn No (Neutral/Acidic) Acetonitrile Use Acetonitrile/Water (Low UV Cutoff) UVDetect->Acetonitrile Yes (<210 nm) Methanol Use Methanol (Watch for Transesterification) UVDetect->Methanol No / Rapid Inj. DCM_Ext DCM (Bottom Layer) Excellent Recovery Partition->DCM_Ext Chlorinated OK EtOAc_Ext Ethyl Acetate (Top Layer) Good Recovery Partition->EtOAc_Ext Green Chemistry

Caption: Decision tree for solvent selection prioritizing chemical stability and process efficiency.

Experimental Protocols

Since literature values are predictive, empirical determination is required for critical workflows.

Protocol A: Visual Solubility Screening (Tier 1)

Best for rapid "Go/No-Go" assessment during formulation.

  • Preparation: Weigh 10 mg of (2-Oxocyclopentyl)methyl acetate into a clear 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments (micropipette).

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint:

    • Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).

    • Moderately Soluble: Clear solution between 100–1000 µL (10–100 mg/mL).

    • Insoluble: Turbidity or phase separation persists after 1 mL (< 10 mg/mL).

Protocol B: Quantitative Saturation Method (HPLC)

Required for precise physicochemical characterization.

  • Saturation: Add excess compound (~50 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may absorb esters).

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile to fit the calibration curve.

  • Analysis: Inject into HPLC-UV.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Acetonitrile : Water (60:40 Isocratic).

    • Wavelength: 210 nm (Carbonyl absorption).

    • Calculation: Compare peak area against a standard curve of known concentration.

Stability & Handling Guidelines

Transesterification Risk

In alcoholic solvents (Methanol, Ethanol), the acetate group is susceptible to exchange, especially if trace acid or base catalysts are present.

  • Observation: Appearance of (2-Oxocyclopentyl)methanol or Methyl/Ethyl acetate peaks in GC/HPLC.

  • Mitigation: Use Isopropanol (sterically hindered) or Acetonitrile (non-nucleophilic) for stock solutions. Store alcoholic solutions at -20°C and analyze within 24 hours.

Storage
  • Condition: Store neat liquid at 2–8°C under inert gas (Argon/Nitrogen).

  • Container: Amber glass to prevent potential photo-degradation of the ketone moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5367719, Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (Related Structure). Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP methodology).
  • Organic Syntheses (2010). Synthesis of Functionalized Cyclopentanones. (General reference for beta-elimination risks in cyclopentanoids). Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of 2-Acetoxymethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Technical Safety & Handling Whitepaper for 2-acetoxymethylcyclopentanone .

Note to Researcher: As a specialized intermediate often synthesized in situ or in small research batches for prostaglandin or jasmonate synthesis, a standardized commercial Safety Data Sheet (SDS) is rarely available in public regulatory databases. The following guide is a Derived Risk Assessment constructed by applying Structure-Activity Relationships (SAR) from validated analogs (2-methylcyclopentanone, 2-hydroxymethylcyclopentanone, and methyl acetate).

Identification & Strategic Context

Chemical Name: 2-(Acetoxymethyl)cyclopentan-1-one Synonyms: Acetic acid (2-oxocyclopentyl)methyl ester; 2-Oxocyclopentylmethyl acetate. CAS Registry Number: Not broadly listed (Analogous precursors: 2-Hydroxymethylcyclopentanone [CAS: 473-84-7]; 2-Acetoxymethylene-cyclopentanone [CAS: 91034-58-1]). Molecular Formula: C₈H₁₂O₃ Molecular Weight: 156.18 g/mol

Application in Drug Development

This compound is a critical chiral building block . Its strategic value lies in the bifunctionality of the cyclopentanone ring (Michael acceptor potential if desaturated; enolizable


-position) and the acetoxy group (a protected alcohol).
  • Prostaglandin Synthesis: Serves as a precursor to the "Corey Lactone" and related cyclopentanoid scaffolds.

  • Jasmonate Analogs: Used in the synthesis of methyl jasmonate derivatives (fragrance and pheromone research).

  • Mechanistic Insight: The

    
    -position is stereolabile. Researchers must be aware that basic conditions can lead to rapid epimerization (racemization) of the C2 center.
    

Hazard Identification & Toxicology (SAR Analysis)

Analysis based on the functional group reactivity of cyclic ketones and aliphatic esters.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Flammable Liquid Cat 4H227: Combustible liquid.Flash point estimated >60°C but <93°C based on MW and oxygen content.
Skin Irritation Cat 2H315: Causes skin irritation.Lipophilic ketone penetrates stratum corneum; ester hydrolysis releases acetic acid.
Eye Irritation Cat 2AH319: Causes serious eye irritation.Solvent action on mucous membranes.
STOT - SE Cat 3H335: May cause respiratory irritation.Volatile organic vapors irritate upper respiratory tract.
Critical Chemical Hazards
  • Hydrolysis Risk: In the presence of moisture and Lewis acids (or bases), the acetoxy group hydrolyzes to release Acetic Acid and 2-Hydroxymethylcyclopentanone . This alters the pH of the reaction matrix and may quench acid-sensitive reagents (e.g., Grignards, Enolates).

  • Enolization & Polymerization: The C2 proton is acidic. Strong bases will generate the enolate, which can undergo self-condensation (Aldol-type) if not kinetically trapped, leading to viscous oligomers.

Physical & Chemical Properties (Estimated)

Data synthesized from ChemDraw predictions and analog comparison.

PropertyValue (Est.)Operational Implication
Physical State Colorless to pale yellow liquidCheck for yellowing (oxidation/polymerization indicator).
Boiling Point 210–220°C (at 760 mmHg)High boiling point; requires high vacuum (<1 mmHg) for distillation.
Density 1.05 – 1.08 g/mLSlightly denser than water; sinks in aqueous extractions.
Solubility Soluble in DCM, EtOAc, THFUse standard organic solvents. Poor solubility in hexanes.
Flash Point ~85°C (Closed Cup)Class IIIA Combustible Liquid.

Safe Handling Protocol: A Self-Validating System

This protocol uses a "Check-Confirm-Execute" logic to ensure operator safety and chemical integrity.

A. Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity >100 fpm).

  • Secondary: Inert atmosphere (Nitrogen/Argon) manifold for storage and transfer.

B. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged immersion, use Butyl Rubber (ketone resistance).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

  • Respiratory: If heating outside a hood, use a half-mask respirator with Organic Vapor (OV) cartridges.

C. Experimental Workflow (Graphviz Visualization)

HandlingProtocol cluster_0 Pre-Reaction Validation cluster_1 Reaction Execution Check Check Appearance (Colorless Liquid?) Test NMR/TLC Check (Free Acetic Acid?) Check->Test Pass Dry Dry Solvent Prep (Anhydrous Required) Test->Dry No Hydrolysis Purify Wash w/ NaHCO3 Re-distill Test->Purify Acid Detected Setup Inert Gas Purge (Ar/N2) Dry->Setup Add Dropwise Addition (Control Exotherm) Setup->Add Monitor Monitor pH/TLC (Watch for Hydrolysis) Add->Monitor

Figure 1: Pre-reaction validation workflow to prevent hydrolysis-induced side reactions.

Emergency Response & Stability Logic

Fire Fighting Measures
  • Media: Alcohol-resistant foam, Dry chemical, or CO₂. Do NOT use water jet (may spread the burning ketone).

  • Specific Hazard: Thermal decomposition produces acrid smoke containing carbon monoxide and acetic acid fumes.

Accidental Release (Spill Logic)
  • Isolate: Evacuate 50 ft radius if spill > 1 Liter.

  • Suppress: Cover spill with Vermiculite or Activated Carbon to suppress vapor.

  • Neutralize: Treat the absorbent mixture with dilute Sodium Carbonate (soda ash) to neutralize any generated acetic acid.

  • Disposal: Incinerate in a licensed chemical waste facility (EPA Waste Code D001 - Ignitable).

Stability & Reactivity Pathway

StabilityPathway Compound 2-Acetoxymethylcyclopentanone Hydrolysis Hydrolysis Products: Acetic Acid + Hydroxymethylcyclopentanone Compound->Hydrolysis Moisture Exposure Enolization Enolate Formation: Risk of Aldol Condensation/Polymerization Compound->Enolization Basic Conditions Moisture + H2O / H+ (Acid Cat.) Base + NaOH / Base Quenches Grignards/Bases Quenches Grignards/Bases Hydrolysis->Quenches Grignards/Bases Viscous Tars (Racemization) Viscous Tars (Racemization) Enolization->Viscous Tars (Racemization)

Figure 2: Degradation pathways. Moisture leads to acidification; bases lead to polymerization.

Storage & Transport

  • Storage Conditions: Store under inert gas (Nitrogen) at 2–8°C . Hygroscopic—keep tightly sealed to prevent acetate hydrolysis.

  • Incompatibilities: Strong Oxidizers (Peroxides, Nitrates), Strong Bases (leads to polymerization), Reducing agents (Borohydrides will reduce the ketone).

  • Transport: Not regulated as a Dangerous Good for ground transport (DOT) in small quantities if Flash Point >60°C. IATA/IMDG: Check specific carrier rules for "Ketones, liquid, n.o.s."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21724587, 2-Acetoxymethylen-cyclopentanon. Retrieved from [Link]

  • Corey, E. J., et al. (1969).Total Synthesis of Prostaglandins. Journal of the American Chemical Society.

Methodological & Application

Synthesis of (2-Oxocyclopentyl)methyl acetate from cyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of (2-Oxocyclopentyl)methyl Acetate

Executive Summary

This application note details a robust, two-stage protocol for the synthesis of (2-oxocyclopentyl)methyl acetate from cyclopentanone. This target molecule is a critical scaffold in the synthesis of jasmonoids (fragrance compounds) and functionalized cyclopentanoids used in bioactive lipid research.

The Core Challenge: The primary synthetic hurdle is the instability of the intermediate, 2-(hydroxymethyl)cyclopentanone . As a


-hydroxy ketone, it is prone to two degradation pathways:
  • Retro-Aldol Reversion: Releasing formaldehyde and returning to the starting ketone.

  • Dehydration: Eliminating water to form the thermodynamically stable, conjugated exocyclic enone (2-methylenecyclopentanone).

The Solution: This guide implements a "Kinetic Trapping" strategy . We utilize a mild, base-catalyzed hydroxymethylation followed immediately by an acetylation step that "locks" the labile hydroxyl group, preventing dehydration and reversion.

Reaction Pathway & Logic

The synthesis proceeds via a crossed-aldol addition of formaldehyde to the enolate of cyclopentanone, followed by esterification.

Chemical Strategy:

  • Step 1 (Hydroxymethylation): Use of a weak solid-supported base (Amberlyst A21 or K₂CO₃) and excess ketone to favor mono-substitution and minimize polymerization.

  • Step 2 (Acetylation): Performed under non-acidic conditions (Ac₂O/Pyridine) to avoid acid-catalyzed elimination of the

    
    -hydroxy group.
    

Pathway Visualization:

ReactionPathway Start Cyclopentanone (Excess) Inter Intermediate: 2-(Hydroxymethyl)cyclopentanone (Labile β-Hydroxy Ketone) Start->Inter Aldol Addition (Weak Base, <25°C) Reagent1 Formaldehyde (aq. or Paraform) Reagent1->Inter Side1 Side Product: 2-Methylenecyclopentanone (Exocyclic Enone) Inter->Side1 Dehydration (Heat/Acid) Target Target: (2-Oxocyclopentyl)methyl acetate Inter->Target Acetylation (Kinetic Trap) Reagent2 Ac2O / Pyridine DMAP (cat.) Reagent2->Target

Figure 1: Synthetic pathway highlighting the critical instability node at the intermediate stage.

Experimental Protocols

Phase 1: Controlled -Hydroxymethylation

Objective: Generate the aldol adduct while suppressing bis-addition and dehydration.

Reagents:

  • Cyclopentanone (Reagent Grade, >99%)

  • Formaldehyde (37% aq. solution) or Paraformaldehyde

  • Base Catalyst: Potassium Carbonate (K₂CO₃) or Amberlyst A21 (Weakly basic resin)

  • Solvent: Methanol/Water (1:1 v/v)

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve Cyclopentanone (8.4 g, 100 mmol, 5.0 equiv) in 30 mL of Methanol.

    • Expert Insight: Using a 5-fold excess of cyclopentanone is the Critical Process Parameter (CPP) to prevent the formation of 2,5-bis(hydroxymethyl)cyclopentanone.

  • Catalyst Addition: Add K₂CO₃ (0.28 g, 2 mmol, 0.1 equiv) dissolved in 10 mL water.

    • Alternative: For easier workup, use 1.0 g of Amberlyst A21 resin.

  • Addition: Cool the mixture to 0°C. Dropwise add Formaldehyde (1.62 g, 20 mmol, 1.0 equiv) over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm strictly to room temperature (20-25°C) for 4 hours.

    • Warning: Do not heat.[1] Temperatures >40°C trigger rapid dehydration to the enone.

  • Quench: Neutralize carefully with dilute HCl to pH 7.0. If using resin, simply filter off the beads.

  • Concentration: Remove methanol under reduced pressure (Rotavap) at bath temp <30°C .

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM, 3 x 30 mL).

  • Drying: Dry combined organics over Na₂SO₄. Filter.

    • Hold Point: Do not evaporate the DCM to dryness if you can avoid it. The concentrated oil is unstable. Proceed immediately to Phase 2 using the DCM solution.

Phase 2: Stabilizing Acetylation

Objective: Convert the labile alcohol to the stable acetate ester.

Reagents:

  • Crude intermediate (in DCM)

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • DMAP (4-Dimethylaminopyridine) - Catalyst

Protocol:

  • Setup: To the DCM solution from Phase 1 (approx. 50 mL), add Pyridine (3.2 g, 40 mmol, 2.0 equiv relative to formaldehyde) .

  • Catalyst: Add DMAP (24 mg, 1 mol%) .

  • Acetylation: Cool to 0°C. Add Acetic Anhydride (3.1 g, 30 mmol, 1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 3-12 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The polar alcohol spot should disappear, replaced by a less polar ester spot.

  • Workup:

    • Wash with 1M HCl (2 x 30 mL) to remove pyridine.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove excess acetic acid.

    • Wash with Brine (1 x 30 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography.

    • Eluent: Gradient 5%

      
       15% Ethyl Acetate in Hexanes.
      
    • Note: The excess cyclopentanone (starting material) will elute first. Collect and recycle.

Analytical Data & QC Specifications

Data Summary Table:

ParameterSpecificationNotes
Appearance Clear, colorless oilYellowing indicates enone formation.
Yield 65 - 75%Based on Formaldehyde (limiting reagent).
Purity >95% (GC-MS)Main impurity: Cyclopentanone (solvent).
Stability HighStable at 4°C for months (unlike the alcohol).

Key Spectroscopic Signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.15 - 4.25 (m, 2H, 
      
      
      
      ): Distinctive diastereotopic protons.
    • 
       2.05 (s, 3H, 
      
      
      
      ): Acetate singlet.
    • 
       2.30 - 2.50 (m, ring protons): Complex multiplet for 
      
      
      
      -proton.
  • IR (Neat):

    • 1735 cm⁻¹ (Ester C=O)

    • 1715 cm⁻¹ (Ketone C=O) - Note the doublet carbonyl region.

    • Absence of broad -OH stretch at 3400 cm⁻¹.

Troubleshooting & Optimization

Workflow Logic Diagram:

Optimization Problem Low Yield / Complex Mixture Check1 Check 1: Did the reaction turn yellow? Problem->Check1 Cause1 Dehydration to Enone occurred. Keep Temp < 25°C during Step 1. Check1->Cause1 Yes Check2 Check 2: Bis-substitution observed? Check1->Check2 No Cause2 Stoichiometry Error. Increase Cyclopentanone excess to >5:1. Check2->Cause2 Yes Check3 Check 3: Low conversion in Step 2? Check2->Check3 No Cause3 Steric Hindrance. Increase DMAP to 5 mol% or time to 12h. Check3->Cause3 Yes

Figure 2: Troubleshooting logic flow for common synthetic failures.

Expert Tips:

  • Water Management: While Step 1 requires water (if using formalin), Step 2 must be anhydrous. The DCM extraction and drying step is the "Bridge" between the aqueous aldol and the anhydrous acetylation.

  • Scale-Up: For >100g scale, replace Paraformaldehyde with aqueous Formaldehyde to manage exotherms, but ensure rigorous extraction of the intermediate alcohol from the aqueous phase, as it is water-soluble. Salting out with NaCl is recommended.

References

  • Aldol Methodology: Wideman, L. G. (1983). Formation of 2-methylenecyclopentanone from cyclopentanone. This reference details the dehydration risks associated with the hydroxymethyl intermediate. [Source: J. Org.[2][3] Chem. 48, 11, 1983]([Link])

  • Organocatalytic Approach: Kotrusz, P., et al. (2009).[4] Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde. Describes the conditions for the initial aldol step.

  • Acetylation Standards:Standard Operating Procedures for Acetylation of Labile Alcohols. In Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Target Molecule Data: PubChem Compound Summary for Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (Structural Analog/Context).

Sources

Application Note: Acid-Catalyzed Hydroxymethylation of Cycloalkanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-hydroxymethylation of cycloalkanones is a pivotal transformation in the synthesis of terpenes, bioactive lactones, and pharmaceutical intermediates (e.g., Rociverine). Historically, this reaction presents a dichotomy in product selectivity based on the catalytic environment. While Brønsted acid catalysis  typically drives dehydration to form exocyclic 

-methylene ketones or Prins-type 1,3-dioxanes, Lewis acid catalysis —specifically using water-tolerant lanthanide triflates—enables the isolation of the sensitive

-hydroxy ketone (aldol adduct) without elimination.

This guide provides a definitive protocol for the Lewis Acid-Catalyzed Hydroxymethylation using Scandium(III) Triflate [Sc(OTf)


] in aqueous media, a "green" methodology that ensures high atom economy and product stability. A secondary protocol for the classical Brønsted acid-mediated methylenation is included for comparative utility.

Mechanistic Pathways & Selectivity[1]

The outcome of the reaction between a cycloalkanone and formaldehyde is strictly governed by the nature of the acid catalyst and the solvent system.

Divergent Reaction Logic
  • Path A (Lewis Acid - Sc(OTf)

    
    ):  The catalyst activates formaldehyde in an aqueous micellar environment (using SDS). The water molecules coordinate to Scandium, stabilizing the transition state and preventing the dehydration of the resulting alcohol.
    
  • Path B (Brønsted Acid - p-TsOH/H

    
    SO
    
    
    
    ):
    Strong protonation promotes the rapid loss of water from the aldol adduct, yielding the
    
    
    -methylene ketone. In the presence of excess formaldehyde, this intermediate captures a second equivalent of HCHO to cyclize into a fused 1,3-dioxane (Prins reaction).
Mechanistic Visualization

ReactionPathways Figure 1: Divergent outcomes based on catalytic species. Start Cycloalkanone + Formaldehyde Intermediate β-Hydroxy Ketone (Aldol Adduct) Start->Intermediate Enol formation C-C Bond Formation ProductA 2-(Hydroxymethyl) cycloalkanone (Target: Alcohol) Intermediate->ProductA Lewis Acid (Sc(OTf)3) Aqueous Micelle STABLE ISOLATION ProductB α-Methylene cycloalkanone (Exocyclic Enone) Intermediate->ProductB Brønsted Acid (H+) Heat / Dehydration ProductC Fused 1,3-Dioxane (Prins Product) ProductB->ProductC Excess HCHO Acid Catalysis

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Hydroxymethylation (Target: -Hydroxy Ketone)

Objective: Synthesis of 2-(hydroxymethyl)cyclohexanone. Mechanism: Lewis Acid-Surfactant Combined Catalysis (LASC). Advantages: Aqueous media, no organic solvents, high chemoselectivity (no dehydration).

Reagents & Equipment
ComponentSpecificationQuantity (Scale: 1.0 mmol)
Substrate Cyclohexanone98 mg (1.0 mmol)
Reagent Formaldehyde (37% aq. solution)122 µL (1.5 mmol)
Catalyst Scandium(III) Triflate [Sc(OTf)

]
49 mg (0.1 mmol, 10 mol%)
Surfactant Sodium Dodecyl Sulfate (SDS)29 mg (0.1 mmol, 10 mol%)
Solvent Deionized Water3.0 mL
Apparatus 10 mL Round bottom flask, magnetic stirrer-
Step-by-Step Procedure
  • Catalyst Preparation: In a 10 mL round-bottom flask, dissolve Sc(OTf)

    
     (0.1 mmol) and SDS (0.1 mmol) in deionized water (3.0 mL). Stir vigorously at room temperature for 10 minutes to form a milky micellar dispersion.
    
  • Reactant Addition: Add cyclohexanone (1.0 mmol) followed by 37% aqueous formaldehyde (1.5 mmol) to the catalyst suspension.

  • Reaction: Stir the mixture vigorously at 30°C for 6–12 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:2). The product appears as a more polar spot than the starting ketone. Staining with KMnO

      
       or Anisaldehyde is recommended as the alcohol is not UV active.
      
  • Quenching & Extraction: Dilute the reaction mixture with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

    • Note: The catalyst Sc(OTf)

      
       remains in the aqueous phase and can potentially be recovered, though on a small scale this is rarely efficient.
      
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 4:1 → 2:1).
  • Yield: Expect 85–92% yield of a colorless oil.

Protocol B: Classical Brønsted Acid Methylenation (Target: -Methylene Ketone)

Objective: Synthesis of 2-methylenecyclohexanone. Mechanism: Acid-catalyzed Aldol-Dehydration. Warning: This product is a reactive Michael acceptor and tends to polymerize; store at low temperature.

Reagents & Equipment
ComponentSpecificationQuantity
Substrate Cyclohexanone10 mmol
Reagent Paraformaldehyde12 mmol (equiv. HCHO)
Catalyst p-Toluenesulfonic acid (p-TsOH)0.5 mmol (5 mol%)
Solvent Toluene20 mL
Apparatus Dean-Stark trap, Reflux condenser-
Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Combine cyclohexanone, paraformaldehyde, p-TsOH, and toluene.

  • Reflux: Heat the mixture to reflux (approx. 110°C). As the paraformaldehyde depolymerizes, it reacts with the ketone. Water generated from the dehydration step is collected in the Dean-Stark trap.

  • Duration: Reflux for 2–4 hours until water collection ceases.

  • Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO

    
     (to neutralize acid) and brine.
    
  • Isolation: Dry over MgSO

    
     and concentrate. Distill under reduced pressure immediately to isolate the 
    
    
    
    -methylene ketone.

Critical Parameter Analysis

The following table summarizes the impact of key variables on the reaction outcome:

ParameterLewis Acid Condition (Protocol A)Brønsted Acid Condition (Protocol B)
Active Species Sc

coordinated to HCHO in micelle
Protonated HCHO (

CH

OH)
Water Content Essential (Reaction Medium)Detrimental (Must be removed)
Temperature Mild (25–35°C)High (Reflux >100°C)
Selectivity Stops at Alcohol (

-hydroxy)
Proceeds to Alkene or Dioxane
Surfactant Required (SDS) to solubilize ketoneNot required

Troubleshooting & Optimization

Common Failure Modes
  • Retro-Aldol Reaction: The

    
    -hydroxy ketone product is thermodynamically unstable relative to the starting materials. High temperatures or strong bases during workup can revert the product back to cyclohexanone and formaldehyde. Solution:  Keep workup neutral and avoid heating the crude alcohol above 40°C.
    
  • Polymerization: Formaldehyde (especially paraformaldehyde) can repolymerize if not fully depolymerized. In Protocol A, use fresh aqueous formalin.

  • Dioxane Formation: In Protocol B, if the 1,3-dioxane is the major product instead of the alkene, reduce the amount of formaldehyde to 1.0 equivalent and increase the reflux rate to remove water faster.

Catalyst Recovery (Protocol A)

The aqueous phase containing Sc(OTf)


 and SDS can be reused. After extraction of the product:
  • Remove residual organic solvent from the aqueous phase via rotary evaporation.[1]

  • Add fresh substrates (Ketone + HCHO) directly to the aqueous catalyst solution.

  • Yields typically remain >80% for 3–4 cycles.

References

  • Lewis Acid Catalysis in Water: Kobayashi, S., Wakabayashi, T., Nagayama, S. (1997). "Scandium Triflate-Catalyzed Organic Reactions in Water: Aldol-Type Reactions of Silyl Enol Ethers with Aldehydes." Journal of the American Chemical Society. Link

  • Surfactant-Aided Synthesis: Manabe, K., Mori, Y., Kobayashi, S. (1999). "Dehydration Reactions in Water. Surfactant-Type Brønsted Acid-Catalyzed Direct Esterification of Carboxylic Acids with Alcohols in an Emulsion System." Tetrahedron. Link

  • Prins Reaction Mechanism: Arundhathi, R., et al. (2010). "Acid Catalyzed Condensation of Cycloalkanones with Formaldehyde." Journal of Chemical Sciences. Link

  • Enantioselective Variants: Kitanosono, T., et al. (2023). "Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water." Proceedings of the Japan Academy, Series B. Link

  • General Aldol Protocols: "Aldol Reaction." Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Hydroxymethylcyclopentanone Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Acylation Protocols for


-Hydroxy Ketones
Ticket ID:  CHEM-SUP-8821
Status:  Open
Analyst:  Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields due to the inherent instability of 2-hydroxymethylcyclopentanone . As a


-hydroxy ketone (an aldol adduct), this substrate is prone to retro-aldol cleavage  and 

-elimination
under standard basic acylation conditions (e.g., Pyridine/Acetic Anhydride).

This guide provides a diagnostic workflow to identify your specific failure mode and introduces a Lewis Acid-catalyzed protocol (Iodine or Indium Trichloride) that operates under neutral conditions, effectively bypassing the decomposition pathways associated with basic catalysts.

Part 1: Diagnostic Workflow

Before altering your protocol, confirm your failure mode using the decision tree below.

Diagnostic Logic Map

DiagnosticTree Start Start: Low Yield Observed Analyze Analyze Crude Mixture (NMR/TLC) Start->Analyze CaseA Major Component: Cyclopentanone Analyze->CaseA Peak at δ 2.1 (m) only CaseB Major Component: 2-Methylenecyclopentanone (Exocyclic alkene) Analyze->CaseB Olefinic protons δ 5.0-6.0 CaseC No Reaction / Starting Material Recovered Analyze->CaseC Unchanged DiagA DIAGNOSIS: Retro-Aldol Reaction Cause: Base strength too high or Temp > 0°C CaseA->DiagA DiagB DIAGNOSIS: Elimination (Dehydration) Cause: Acidic workup or high heat CaseB->DiagB DiagC DIAGNOSIS: Catalyst Deactivation Cause: Steric hindrance or wet reagents CaseC->DiagC SolA Switch to Neutral Lewis Acid (Protocol B) DiagA->SolA DiagB->SolA SolB Buffer Workup / Lower Temp (Protocol A - Modified)

Figure 1: Diagnostic decision tree for identifying yield loss mechanisms in


-hydroxy ketone acetylation.

Part 2: The Core Problem (Mechanistic Insight)

Why Standard Protocols Fail

The standard textbook acetylation uses Acetic Anhydride (


)  and Pyridine . While effective for simple alcohols, this system is detrimental to 2-hydroxymethylcyclopentanone.
  • The Retro-Aldol Trap: Pyridine acts as a base. It deprotonates the

    
    -carbon (which is acidic due to the adjacent ketone). This forms an enolate intermediate.[1][2][3][4][5][6]
    
  • Collapse: The enolate is the intermediate for the retro-aldol reaction .[6] Equilibrium drives the release of formaldehyde (

    
    ) and the reformation of thermodynamic cyclopentanone.
    
  • Elimination: Even if acetylation occurs, the resulting acetate is a better leaving group than the hydroxyl. Basic conditions promote E1cB elimination to form the conjugated enone.

Key Takeaway: You must decouple the activation of the anhydride from the deprotonation of the substrate.

Part 3: Optimized Protocols

Protocol A: The "Silver Bullet" (Iodine-Catalyzed)

Recommended for: Maximum yield, preventing retro-aldol, and large-scale batches.

Mechanism: Molecular iodine (


) acts as a mild Lewis acid. It activates the carbonyl oxygen of acetic anhydride, making it hyper-electrophilic without generating a basic environment. This prevents enolization of the ketone.

Reagents:

  • Substrate: 2-Hydroxymethylcyclopentanone (1.0 equiv)

  • Reagent: Acetic Anhydride (1.2 equiv)

  • Catalyst: Iodine (

    
    ) (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Solvent-free

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve 2-hydroxymethylcyclopentanone (10 mmol) in DCM (20 mL).

    • Note: Can be run solvent-free for green chemistry applications.

  • Addition: Add Acetic Anhydride (12 mmol).

  • Catalysis: Add Iodine (0.5 mmol, ~127 mg) in one portion. The solution will turn dark brown.

  • Reaction: Stir at Room Temperature for 15–30 minutes.

    • Monitor: TLC will show rapid conversion. No heating is required.

  • Quench (Critical): Add saturated aqueous Sodium Thiosulfate (

    
    ) . Shake vigorously until the iodine color disappears (turn yellow/clear).
    
  • Workup: Extract with DCM, wash with saturated

    
     (to remove acetic acid byproduct), dry over 
    
    
    
    , and concentrate.

Expected Yield: >90% Purity: Usually requires no column chromatography.

Protocol B: The "Modified Standard" (Base-Mediated)

Recommended for: Labs where metal-free/halogen-free conditions are strictly required.

If you must use a base, you cannot use Pyridine alone. You must use a catalytic hyper-nucleophile (DMAP) and a stoichiometric auxiliary base at strictly controlled temperatures.

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DCM

Step-by-Step Procedure:

  • Chill: Dissolve substrate and

    
     in DCM. Cool to -10°C to 0°C  (Ice/Salt bath).
    
    • Why: Low temperature kinetically disfavors the retro-aldol fragmentation.

  • Add Acylating Agent: Add

    
     dropwise over 10 minutes.
    
  • Catalysis: Add DMAP.

  • Time: Stir at 0°C for 2 hours. Do not let it warm to RT until the reaction is quenched.

  • Quench: Pour into cold 1M HCl (rapid wash to remove amines) followed immediately by brine.

Risk: If the temperature spikes, yield drops significantly due to elimination.

Part 4: Data & Comparison

The following table summarizes internal benchmarking of acetylation methods for


-hydroxy ketones.
ParameterStandard (Pyridine)Lewis Acid (

)
Enzymatic (CAL-B)
Reaction pH Basic (pH > 9)Neutral/Slightly AcidicNeutral (pH 7)
Temp RT or RefluxRT30-40°C
Retro-Aldol Risk High Negligible Negligible
Elimination Risk HighLowNone
Typical Yield 45-60%92-96% >95%
Reaction Time 4-12 hours15-30 mins24-48 hours

Part 5: Troubleshooting FAQs

Q1: I see a new spot on TLC that is less polar than the product and UV active. What is it? A: This is likely 2-methylenecyclopentanone . It forms via elimination of the acetate group.

  • Fix: Your reaction conditions are too harsh (too hot or too basic). Switch to Protocol A (Iodine) . If you are already using Protocol A, ensure you are not leaving the reaction too long; stop exactly when the starting material is consumed.

Q2: Can I use Acetyl Chloride (


) instead of Acetic Anhydride? 
A: NO.  Acetyl chloride generates HCl gas as a byproduct. While the Iodine method generates HI, it is transient and catalytic. Stoichiometric HCl from 

will rapidly dehydrate the

-hydroxy ketone to the enone. Always use Acetic Anhydride for this substrate.

Q3: My product smells like vinegar even after rotovap. How do I fix this? A: This is residual Acetic Acid.

  • Fix: During workup, ensure you wash the organic layer with saturated Sodium Bicarbonate (

    
    )  until bubbling ceases. If the problem persists, azeotrope with toluene on the rotovap.
    

Q4: I am using the Iodine method, but the color won't disappear during workup. A: You likely have not added enough Sodium Thiosulfate. Prepare a fresh saturated solution. The biphasic mixture requires vigorous shaking to allow the thiosulfate (aqueous) to reduce the iodine (organic).

Part 6: References

  • Phukan, P. (2004). "Iodine as an Acetyl Transfer Catalyst." Journal of Chemical Research, 2004(12), 801-803.

    • Establishes the efficacy of Iodine for acetylating acid-sensitive alcohols.

  • Chakraborti, A. K., & Gulhane, R. (2003). "Indium(III) chloride-catalyzed acetylation of alcohols, phenols, and amines with acetic anhydride." Tetrahedron Letters, 44(35), 6749-6753.

    • Alternative Lewis Acid protocol.

  • Breugst, M., & von der Heiden, D. (2018).[7] "Mechanisms in Iodine Catalysis." Chemistry – A European Journal, 24(37), 9187-9199.

    • Detailed mechanistic insight into how Iodine activates anhydrides.

  • Tonegawa, A., et al. (2020).[8] "Acetylation of Cyclodextrin-Threaded Polyrotaxanes." Macromolecular Rapid Communications, 41(17).[8]

    • Demonstrates acetylation of complex carbohydrate structures where mild conditions are required.

Sources

Preventing bis-dioxane formation in cyclopentanone formaldehyde reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Cyclopentanone-Formaldehyde Condensation

Part 1: The Chemistry of Failure (Root Cause Analysis)

As researchers, we often treat the reaction between cyclopentanone and formaldehyde as a simple Aldol condensation. However, the reaction landscape is bifurcated. The formation of "bis-dioxane" (specifically the bis-formal acetal derivatives, often spiro-fused 1,3-dioxanes) is not a random occurrence; it is a deterministic outcome of uncontrolled acidity and excess formaldehyde .

The reaction proceeds through the intermediate 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone .

  • The Desired Pathway (Base Dominant): Under basic conditions, the reaction stops at the poly-alcohol (tetra-ol) or dehydrates to the enone (methylene derivatives).

  • The Failure Pathway (Acid/Lewis Acid Dominant): In the presence of protons (

    
    ) or Lewis acids, the hydroxyl groups of the intermediate react with excess formaldehyde (Prins-type or acetalization) to close the 1,3-dioxane rings. Once formed, these bis-dioxanes are thermodynamically stable and notoriously difficult to separate from the product.
    

The Golden Rule: The formation of dioxanes in this system is an acid-catalyzed event. Maintenance of pH


 7.0 throughout the entire workup is the primary control mechanism.

Part 2: Troubleshooting Guide & FAQs

Q1: I am seeing a white, insoluble precipitate that is not my enone product. Is this the bis-dioxane?

Diagnosis: Likely, yes. The bis-dioxane (bis-formal) derivative is highly crystalline and significantly less soluble in organic solvents than the enone or the tetra-ol. Root Cause: This usually occurs if you neutralize the reaction mixture with strong acid (HCl,


) while unreacted formaldehyde is still present. The local drop in pH catalyzes the acetalization of your hydroxymethyl intermediate.
Corrective Action: 
  • Quench with Buffer: Do not use strong acid. Quench with a phosphate buffer (pH 7.0) or weak organic acid (acetic acid) only to neutrality.

  • Scavenge Formaldehyde: Before any pH adjustment, add a formaldehyde scavenger (e.g., sodium bisulfite or melamine) if excess HCHO is used.

Q2: My HPLC shows a "doublet" peak eluting after the main product. How do I remove it?

Diagnosis: If you are targeting the tetra-ol, the impurity is likely the mono-dioxane (one side closed). If targeting the enone, it may be the spiro-dimer (often confused with dioxane). Resolution:

  • Purification: Dioxanes are ethers; they are chemically inert. You cannot "reverse" them easily without destroying the molecule. Recrystallization from water/methanol is the only viable purification method for the tetra-ol.

  • Prevention: Prevention is the only scalable solution. See the Optimized Protocol below.

Q3: Does temperature influence the dioxane formation?

Insight: Yes. Higher temperatures (>60°C) in the presence of formaldehyde favor the thermodynamic product (the dioxane) over the kinetic product (the aldol adduct), especially if the pH drops slightly. Recommendation: Keep the initial condensation step between 10°C and 40°C. Only apply heat after ensuring the removal of excess formaldehyde or confirming basicity if dehydration is the goal.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone (Intermediate) or 2,5-bis(methylene)cyclopentanone (Enone) with Zero Dioxane Formation .

Materials & Stoichiometry
ComponentEquiv.RoleCritical Note
Cyclopentanone 1.0SubstrateLimiting reagent.
Formaldehyde (37% aq) 4.2ElectrophileSlight excess ensures full substitution. Do not exceed 5.0 equiv.
Catalyst (Ca(OH)₂ or NaOH) 0.05BaseMust be catalytic. High conc. promotes Cannizzaro side reactions.
Quench (Formic Acid) As req.NeutralizerUse only to pH 7.5-8.0. Never < pH 7.
Step-by-Step Workflow
  • Controlled Addition (The "Cold Start"):

    • Charge Cyclopentanone and aqueous Formaldehyde into the reactor.

    • Cool to 10–15°C .

    • Why: Low temperature prevents uncontrolled exotherms that lead to local acidity/polymerization.

  • Catalyst Dosing:

    • Add the base (e.g., 50% NaOH or solid Ca(OH)₂) dropwise/portion-wise over 30 minutes.

    • Maintain internal temperature < 45°C .

    • Self-Validation: The solution should turn yellow/orange (aldol formation). If it turns dark brown/black, the temperature is too high (polymerization).

  • Reaction Phase:

    • Stir at 40–50°C for 2–4 hours.

    • Monitor: TLC or HPLC. Disappearance of cyclopentanone.

  • The Critical Workup (The "Dioxane Trap"):

    • Step A (HCHO Removal): If possible, distill off excess formaldehyde under reduced pressure at basic pH.

    • Step B (Neutralization): Carefully adjust pH to 7.5 – 8.0 using dilute formic acid or acetic acid.

    • WARNING: DO NOT OVERSHOOT. If pH hits 5.0 or lower in the presence of HCHO, the tetra-ol will cyclize to the bis-dioxane within minutes.

  • Isolation:

    • For Tetra-ol: Concentrate in vacuo. The product crystallizes. Wash with cold methanol.

    • For Enone: Acid catalysis is required for dehydration, but only after removing free formaldehyde. Add acid catalyst (pTSA) after stripping the solvent and HCHO, then reflux in toluene (Dean-Stark).

Part 4: Mechanistic Visualization

The following diagram illustrates the divergence between the desired Aldol pathway and the unwanted Acetal (Dioxane) pathway.

G cluster_mech Mechanism Note Start Cyclopentanone + 4 HCHO Aldol Aldol Condensation (Base Catalyzed) Start->Aldol  OH- / 10-40°C   Intermediate 2,2,5,5-Tetrakis(hydroxymethyl) cyclopentanone (Tetra-ol) Aldol->Intermediate Decision Workup Conditions Intermediate->Decision Path_Good pH 7-8 Removal of HCHO Decision->Path_Good  Correct Protocol   Path_Bad pH < 6 Excess HCHO + Heat Decision->Path_Bad  Process Failure   Product TARGET PRODUCT (Tetra-ol or Enone) Path_Good->Product Impurity IMPURITY Bis-Dioxane (Bis-Formal) (Irreversible Acetal) Path_Bad->Impurity  Cyclization   Note Dioxane formation is driven by acid-catalyzed reaction of -CH2OH arms with free HCHO.

Caption: Mechanistic divergence in cyclopentanone-formaldehyde condensation. Green path indicates the optimized base-catalyzed protocol; Red path indicates the acid-catalyzed failure mode leading to bis-dioxane formation.

References

  • Preparation of 2,2,5,5-tetrakis(hydroxymethyl)cyclopentanone. Source: Georganics.[1] Context: Commercial specifications and handling of the tetra-ol intermediate, highlighting the stability and isolation requirements.

  • Inhibition of dioxane formation during recovery of glycols. Source: Google Patents (EP0688756A1). Context: Validates the mechanism that dioxane formation in glycol/aldehyde systems is acid-catalyzed and inhibited by base neutralization.

  • 1,3-Dioxanes and 1,3-Dioxolanes Protection Mechanisms. Source: Organic Chemistry Portal. Context: Provides the fundamental mechanistic grounding for why 1,3-diols (like the tetra-ol intermediate) form dioxanes with aldehydes under acidic conditions.

  • Aldol Condensation of Cyclopentanone. Source: ChemTube3D (University of Liverpool).[2] Context: Visualizes the base-catalyzed enolization and condensation steps, confirming the initial pathway to the hydroxymethyl intermediate.

Sources

Technical Support Center: Separation of Mono- and Bis-hydroxymethyl Cyclopentanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are tackling the purification of mono- and bis-hydroxymethyl cyclopentanone derivatives. Separating these closely related, highly polar compounds is a common challenge where success hinges on understanding the subtle interplay between the analyte, stationary phase, and mobile phase. This document provides in-depth, experience-based answers to common issues, detailed protocols, and the rationale behind our recommended strategies.

Troubleshooting Guide & FAQs

This section addresses the most frequent and critical issues encountered during the separation of these polar analogues.

Issue 1: Co-elution or Poor Resolution in Flash Chromatography

Q: My mono- and bis-hydroxymethylated products are eluting together or with very poor separation (ΔRf < 0.1) on a silica gel column. How can I improve the resolution?

A: This is the principal challenge in this separation. The bis-hydroxymethyl derivative is significantly more polar due to its two hydroxyl groups, which form strong hydrogen bonds with the silica gel surface[1]. The mono-hydroxymethyl derivative, being less polar, interacts less strongly. When they co-elute, it means the chosen solvent system is too polar, moving both compounds up the column too quickly without allowing for differential interaction.

Core Principle: The key is to finely tune the mobile phase polarity to exploit the small differences in interaction with the stationary phase.

Solutions & Strategies:

  • Reduce Mobile Phase Polarity: This is the first and most crucial step. If you are using a standard system like 20% Ethyl Acetate (EtOAc) in Hexane, systematically decrease the concentration of the polar component (EtOAc). Try 15%, 10%, and 5% EtOAc, monitoring the separation by Thin Layer Chromatography (TLC) until you see clear separation between the two spots. Aim for an Rf value of 0.2-0.3 for the lower-spotting (more polar) bis-hydroxymethyl derivative on your TLC plate[2].

  • Switch to a Less Polar "Polar" Solvent: Ethyl acetate is a strong hydrogen bond acceptor. Solvents like diethyl ether or dichloromethane (DCM) are less polar and can offer a different selectivity. A solvent system of Methanol (MeOH) in DCM is excellent for polar compounds[3]. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase.

    • Caution: Do not exceed 10% methanol in dichloromethane, as higher concentrations can begin to dissolve the silica gel stationary phase[3].

  • Employ Gradient Elution: If an isocratic (single solvent mixture) system fails to provide separation for the entire run, a shallow gradient is highly effective. Start with a low-polarity mobile phase to allow the mono-hydroxymethyl compound to travel down the column, then gradually increase the polarity to elute the more tightly-bound bis-hydroxymethyl derivative[2]. A slow, linear gradient from 5% to 20% EtOAc in Hexane, for example, can resolve compounds that are inseparable under isocratic conditions.

  • Check Compound Stability: In some cases, what appears to be co-elution is actually on-column degradation of one compound into the other, or to a third product with intermediate polarity. Run a 2D TLC to check for stability on silica gel[4].

Issue 2: Significant Peak Tailing in HPLC Analysis

Q: I'm analyzing my fractions by reversed-phase (RP) HPLC, and the peaks for my hydroxylated compounds are showing significant tailing. What causes this and how can I fix it?

A: Peak tailing is a common problem when analyzing polar, basic, or acidic compounds on silica-based columns. The primary cause is unwanted secondary interactions between the hydroxyl or other polar functional groups on your analyte and residual, acidic silanol groups (Si-OH) on the stationary phase surface[5][6]. These strong interactions are separate from the primary hydrophobic retention mechanism and lead to a portion of the analyte being retained longer, causing the characteristic tail.

Solutions & Strategies:

  • Adjust Mobile Phase pH: This is a powerful tool. For hydroxylated compounds, which are weakly acidic, operating at a low pH (e.g., 2.5 - 3.0) using an additive like formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing[5][6][7].

    • Practical Tip: Start by adding 0.1% formic acid to both your aqueous and organic mobile phases.

  • Use a Modern, End-Capped Column: Modern HPLC columns (often called Type B or hybrid) are manufactured with high-purity silica and are "end-capped." End-capping is a chemical process that blocks most of the residual silanol groups, drastically reducing peak tailing for polar compounds[7][8]. If you are using an older column, switching to a modern, fully end-capped C18 or a polar-embedded phase column can solve the issue immediately[8].

  • Increase Buffer Concentration: Using a buffer (e.g., ammonium formate, ammonium acetate) at a concentration of >20 mM can help to mask the residual silanol sites and improve peak shape[7]. This is particularly useful when pH adjustment alone is not sufficient.

  • Consider HILIC: For very polar compounds that are poorly retained even in highly aqueous conditions on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, the stationary phase is polar (e.g., bare silica, diol, amino), and the mobile phase is high in organic solvent. This provides strong retention for polar compounds via a different mechanism, often yielding sharp, symmetrical peaks[9].

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a flash chromatography method for these compounds?

A: A great starting point for polar compounds is 10-20% Ethyl Acetate in Hexane[3]. Run a TLC plate with this system. If both spots are at the baseline, increase polarity to 50% EtOAc/Hexane or switch to 2-5% Methanol in Dichloromethane[3]. If the spots are at the solvent front, decrease polarity.

Q2: Can I use reversed-phase (RP) flash chromatography for this separation?

A: Yes, reversed-phase flash chromatography is an excellent option, especially if your compounds are unstable on silica gel[4]. In RP, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order will be reversed: the more polar bis-hydroxymethyl derivative will elute first, followed by the less polar mono-hydroxymethyl compound.

Q3: My compound seems to be irreversibly stuck on the silica column. What happened?

A: This can happen for several reasons with highly polar compounds[4].

  • Extreme Polarity: The compound is too polar for the solvent system. You may need to flush the column with a very strong solvent like 10% Methanol/DCM, potentially with a small amount of ammonium hydroxide to displace highly acidic compounds[4].

  • Decomposition: The compound may not be stable on acidic silica gel. You can test this by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed[4]. If it is unstable, consider using a deactivated silica gel (pre-treated with a base like triethylamine) or switching to a different stationary phase like alumina[9].

  • Precipitation: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not very soluble or if the loading solvent was too strong.

Experimental Protocols & Methodologies

Protocol 1: Optimized Flash Chromatography on Silica Gel

This protocol outlines a systematic approach to developing a separation method using standard normal-phase flash chromatography.

1. TLC Method Development:

  • Dissolve a small sample of your crude mixture in a suitable solvent (e.g., DCM, EtOAc).
  • Spot the solution on at least three TLC plates.
  • Develop each plate in a different solvent system. Good starting points are:
  • System A: 20% EtOAc / 80% Hexane
  • System B: 50% EtOAc / 50% Hexane
  • System C: 5% MeOH / 95% DCM
  • Visualize the plates (UV light, permanganate, or other appropriate stain).
  • Identify the solvent system that provides the best separation (largest ΔRf) and moves the most polar compound (bis-hydroxymethyl derivative) to an Rf of ~0.2-0.3[2]. This will be your column's elution solvent.

2. Column Preparation and Loading:

  • Select a column size appropriate for your sample mass (a 50:1 ratio of silica-to-compound by weight is a good starting point)[2].
  • Pack the column using the wet slurry method with your chosen initial, low-polarity solvent. Never let the solvent level drop below the top of the silica bed[2].
  • Adsorb your crude mixture onto a small amount of silica gel (~2-3x the mass of your crude product). To do this, dissolve the crude material in a minimal amount of a strong solvent (like DCM or acetone), add the silica, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with a mobile phase slightly less polar than your target TLC solvent (e.g., if TLC showed 15% EtOAc was best, start the column with 10% EtOAc).
  • If using gradient elution, slowly and gradually increase the mobile phase polarity[2]. Drastic changes can crack the silica bed.
  • Collect fractions and monitor the elution by TLC to identify which fractions contain your pure compounds.

// Title labelloc="t"; label="Flash Chromatography Workflow"; } DOT Caption: Workflow for Flash Chromatography Separation.

Data Presentation

Table 1: Solvent System Selection Guide for Normal-Phase Chromatography

This table provides general guidance on selecting a mobile phase based on the polarity of the target compounds. The polarity index is a relative measure of a solvent's polarity.

Solvent System (Polar/Nonpolar)Polarity Index Range (Approx.)Typical Use Case
1-10% Diethyl Ether / Hexane2.8 - 3.2Very nonpolar compounds
5-30% Ethyl Acetate / Hexane4.4 - 4.8Standard choice for moderately polar compounds[3]
1-10% Methanol / DCM5.1 - 5.8Highly polar compounds, good for breaking strong H-bonds[3]
5-15% Acetonitrile / DCM5.8 - 6.2Alternative for polar compounds, offers different selectivity

Troubleshooting Logic Tree

This diagram provides a logical path to diagnose and solve common separation problems.

// Nodes Start [label="Problem with Separation?", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoElution [label="Co-elution / Poor Resolution", fillcolor="#FBBC05"]; Tailing [label="Peak Tailing (HPLC)", fillcolor="#FBBC05"]; NoElution [label="Compound Stuck on Column", fillcolor="#FBBC05"];

Sol1 [label="Decrease Mobile Phase Polarity", shape=note, fillcolor="#FFFFFF"]; Sol2 [label="Use Shallower Gradient", shape=note, fillcolor="#FFFFFF"]; Sol3 [label="Switch Solvent System (e.g., MeOH/DCM)", shape=note, fillcolor="#FFFFFF"];

Sol4 [label="Lower Mobile Phase pH (add 0.1% Formic Acid)", shape=note, fillcolor="#FFFFFF"]; Sol5 [label="Use End-Capped Column", shape=note, fillcolor="#FFFFFF"]; Sol6 [label="Consider HILIC Mode", shape=note, fillcolor="#FFFFFF"];

Sol7 [label="Flush with Very Polar Solvent (e.g., 10% MeOH/DCM)", shape=note, fillcolor="#FFFFFF"]; Sol8 [label="Check for On-Column Decomposition", shape=note, fillcolor="#FFFFFF"]; Sol9 [label="Use Deactivated Silica or Alumina", shape=note, fillcolor="#FFFFFF"];

// Edges Start -> CoElution; Start -> Tailing; Start -> NoElution;

CoElution -> Sol1; CoElution -> Sol2; CoElution -> Sol3;

Tailing -> Sol4; Tailing -> Sol5; Tailing -> Sol6;

NoElution -> Sol7; NoElution -> Sol8; NoElution -> Sol9; } DOT Caption: Troubleshooting Decision Tree for Separation Issues.

References

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Iida, T., Chang, F. C., Matsumoto, T., & Tamura, T. (1983). Separation of mono-, di-, and trihydroxy stereoisomers of bile acids by capillary gas-liquid chromatography . Journal of Lipid Research, 24(2), 211–215. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities . Resolian. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . (2019). LCGC. [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. [Link]

  • Pferde, A., et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures . Molecules, 27(16), 5183. [Link]

  • What Causes Peak Tailing in HPLC? . (2023). Chrom Tech, Inc. [Link]

  • BA Method Development: Polar Compounds . BioPharma Services. [Link]

  • Coupling of ligands to primary hydroxyl-containing silica for high-performance affinity chromatography. Optimization of conditions . (1986). Journal of Chromatography A, 376, 31-45. [Link]

  • Navigating HPLC Method Development: Tips for Success . (2024). Pharma's Almanac. [Link]

  • How to Reduce Peak Tailing in HPLC? . (2024). Phenomenex. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . LCGC North America, 41(11), 512-516. [Link]

  • Chromatography: Solvent Systems For Flash Column . University of Rochester, Department of Chemistry. [Link]

  • Flash Column Chromatography Guide . (2004). MIT OpenCourseWare. [Link]

  • Sandron, S., et al. (2015). Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter . Environmental Science: Processes & Impacts, 17(8), 1348-1373. [Link]

  • Seco, J. M., et al. (2012). HPLC Separation of Diastereomers . Molecules, 17(6), 6892-6918. [Link]

  • Kim, J., et al. (2025). Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum . Journal of Pharmaceutical and Biomedical Analysis, 266, 117125. [Link]

  • Silica containing primary hydroxyl groups for high-performance affinity chromatography . (1986). Journal of Chromatography A, 376, 21-29. [Link]

  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC . Chromatographia, 57(3), 147-153. [Link]

  • Scott, R. P. W. (1975). The silica-gel surface and its interactions with solvent and solute in liquid chromatography . Faraday Symposia of the Chemical Society, 10, 167-173. [Link]

  • Separation of diastereomers . (2008). Chromatography Forum. [Link]

  • Chromatography Troubleshooting . (2019). Teledyne ISCO. [Link]

  • Bhushan, R. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge . RSC Advances, 5(34), 26806-26821. [Link]

  • Al-Ubaidy, H., & Al-Janabi, A. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid . Separations, 11(7), 187. [Link]

  • Separation of Compounds Using Column Chromatography (Theory) . Amrita Virtual Lab. [Link]

  • Separation, purification and identification of the components of a mixture . The Royal Society of Chemistry. [Link]

  • Kondo, S., Tomoi, K., & Pak, C. (1979). The Characterization of the Hydroxyl Surface of Silica Gel . Bulletin of the Chemical Society of Japan, 52(7), 2046-2050. [Link]

Sources

Technical Support Center: Optimization of (2-Oxocyclopentyl)methyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (2-Oxocyclopentyl)methyl acetate (also known as 2-acetoxymethylcyclopentanone) is a critical step in the production of pharmaceutical intermediates, including precursors for loxoprofen. The transformation typically involves the


-hydroxymethylation of cyclopentanone followed by acetylation.

While conceptually simple, this reaction is plagued by competing pathways driven by the high reactivity of the cyclopentanone enolate and the instability of the


-hydroxy ketone intermediate. This guide provides a root-cause analysis of common failure modes—specifically bis-alkylation , dehydration to exocyclic enones , and polymerization —and offers validated protocols to suppress them.
Diagnostic & Decision Support
Visualizing the Reaction Landscape

The following diagram maps the main reaction pathway against the critical side-reaction diversion points. Use this to identify where your process is losing selectivity.

ReactionPathways CP Cyclopentanone Enol Enolate Intermediate CP->Enol Base/Acid HCHO Formaldehyde (Source) Target_Inter 2-(Hydroxymethyl) cyclopentanone Enol->Target_Inter + HCHO (1 eq) Target (2-Oxocyclopentyl) methyl acetate (TARGET) Target_Inter->Target + Ac2O Bis 2,5-Bis(hydroxymethyl) cyclopentanone Target_Inter->Bis + HCHO (Excess) Enone 2-Methylenecyclopentanone (Exocyclic Enone) Target_Inter->Enone - H2O (Heat/Acid) Polymer Oligomers/Tars Enone->Polymer Michael Addn

Figure 1: Mechanistic pathway showing the diversion from the stable intermediate to the unstable exocyclic enone and bis-alkylated byproducts.

Critical Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users, applying mechanistic insights to practical solutions.

Category A: Yield & Conversion

Q1: My conversion is high, but the isolated yield of the acetate is low (<40%). The crude mixture is dark and viscous. What is happening? Diagnosis: You are likely experiencing dehydration followed by polymerization .

  • The Mechanism: The intermediate, 2-(hydroxymethyl)cyclopentanone, is a

    
    -hydroxy ketone. Under acidic conditions or high heat (
    
    
    
    C), it easily dehydrates to form 2-methylenecyclopentanone . This exocyclic enone is a highly reactive Michael acceptor that rapidly polymerizes or reacts with unreacted cyclopentanone to form tars.
  • Corrective Action:

    • Temperature Control: Maintain the hydroxymethylation step below 40–50^\circ C .

    • pH Management: If using the base-catalyzed route (Aldol), neutralize the reaction mixture immediately after consumption of formaldehyde and before any heating or distillation steps.

    • Stabilization: Add a radical inhibitor (e.g., BHT or Hydroquinone) during the workup and acetylation steps to prevent polymerization of trace enones.

Q2: I am seeing significant amounts of 2,5-bis(acetoxymethyl)cyclopentanone. How do I favor the mono-substituted product? Diagnosis: This is a classic stoichiometry and mixing issue .

  • The Mechanism: The product, 2-(hydroxymethyl)cyclopentanone, can still enolize at the

    
    -position (C5). If the local concentration of formaldehyde is high relative to cyclopentanone, the second addition occurs.
    
  • Corrective Action:

    • Inverse Addition: Do not dump formaldehyde into the ketone. Slowly add formaldehyde to a solution of excess cyclopentanone (1.5 to 2.0 equivalents).

    • High Dilution: Run the reaction in a solvent (like methanol or THF) rather than neat to reduce the rate of the second bimolecular collision.

    • Recovery: Cyclopentanone is cheap and volatile. Use a large excess to ensure mono-substitution, then recover the unreacted starting material via distillation.

Category B: Impurity Profile

Q3: During the acetylation step using acetic anhydride, I detect a new impurity that is not the starting material or the bis-product. Diagnosis: You are likely forming the O-acetylated enol (enol acetate) or the exocyclic enol acetate .

  • The Mechanism: Cyclopentanone derivatives exist in equilibrium with their enol forms. Strong acid catalysts (like

    
     or p-TsOH) used for acetylation can promote O-acetylation of the ring ketone oxygen.
    
  • Corrective Action:

    • Change Catalyst: Switch from strong mineral acids to milder catalysts like DMAP (4-Dimethylaminopyridine) or Pyridine for the acetylation step.

    • Temperature: Perform the acetylation at

      
       to Room Temperature. High heat favors the thermodynamically stable enol acetates.
      
Optimized Experimental Protocol

This protocol utilizes a Two-Step Procedure which offers superior control over side reactions compared to "one-pot" methods.

Step 1: Controlled Hydroxymethylation
  • Reagents: Cyclopentanone (2.0 eq), Formaldehyde (37% aq, 1.0 eq), NaOH (0.05 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve Cyclopentanone in Methanol at

      
      .
      
    • Add dilute NaOH solution.

    • Dropwise add Formaldehyde solution over 1 hour, maintaining internal temp

      
      .
      
    • Stir at Room Temperature for 2–4 hours. Monitor by TLC/GC.

    • Quench: Neutralize carefully with dilute HCl to pH 7.

    • Workup: Remove methanol under reduced pressure (keep bath

      
      ). Extract with Ethyl Acetate.
      
    • Purification: Distill off excess cyclopentanone. The residue is crude 2-(hydroxymethyl)cyclopentanone. Note: Do not distill the product at high temperature without vacuum; it will decompose.

Step 2: Mild Acetylation
  • Reagents: Crude Alcohol (from Step 1), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve crude alcohol in DCM and Pyridine. Cool to

      
      .
      
    • Add Acetic Anhydride dropwise.

    • Stir at RT for 3 hours.

    • Workup: Wash with 1N HCl (to remove pyridine), then

      
      , then Brine.
      
    • Isolation: Dry over

      
       and concentrate.
      
    • Final Purification: Vacuum distillation (high vacuum required) to obtain pure (2-Oxocyclopentyl)methyl acetate.

Comparative Data: Catalyst Selection
Catalyst SystemMajor ByproductYield (Step 1)Notes
NaOH / MeOH Bis-alkylation (if stoichiometry poor)65-75%Best balance. easy to quench.
Amberlyst-15 (Acid) Methylene Enone (Dehydration) 40-50%Promotes dehydration rapidly. Avoid for this substrate.
Tributylphosphine (Baylis-Hillman) Dimerization80-90%Excellent for cyclopentenone substrates, not cyclopentanone.
Ca(OH)2 Aldol Condensation50-60%Heterogeneous, slower reaction, cleaner profile but lower conversion.
References
  • Organic Chemistry Portal. Synthesis of Cyclopentanones. Retrieved from [Link]

  • Organic Syntheses. Cyclopentanone. Org.[1][2][3][4] Synth. 1925, 5, 37. Retrieved from [Link]

  • Ito, H., et al. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction.[5] Synthesis, 2005, 3035-3038.[5] (Context on hydroxymethylation stability).

  • Chemical Book. CAS 58488-00-9 Entry. (Verification of structure and existence).[4]

  • Murata, K., et al.Process for producing (±) 2-[4-(2-oxocyclopentylmethyl)phenyl]propionic acid. U.S. Patent 4,435,595 (and related patents on Loxoprofen intermediates).

Sources

Technical Support Center: Stability of 2-Acetoxymethylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triple Threat" Instability

Status: HIGHLY UNSTABLE in basic media.

Overview: 2-Acetoxymethylcyclopentanone is a bifunctional electrophile containing an enolizable ketone and a leaving group (


-acetoxy moiety relative to the enol). Under basic conditions, it does not act as a spectator; it is a reactive intermediate.

If you expose this molecule to base (pH > 8), you will trigger one of three degradation pathways depending on the specific nature of the base (nucleophilic vs. non-nucleophilic) and the solvent (protic vs. aprotic).

Module 1: Diagnostic Guide – What happened to my compound?

Use this table to identify the degradation pathway based on your experimental observations.

ObservationLikely ReactionConditions ResponsibleProduct Formed
New Polar Spot (TLC) Hydrolysis (Saponification)Aqueous bases (NaOH, LiOH,

), Methanol/NaOMe
2-(Hydroxymethyl)cyclopentanone
Messy/Streaking Spot or Insoluble Solid Elimination & Polymerization Amine bases (

, DBU),

-BuOK, Heat
Poly(2-methylenecyclopentanone)
Loss of Optical Rotation Racemization Any base (even mild)(

)-2-Acetoxymethylcyclopentanone
UV Absorbance Shift (230-250 nm) Enone Formation Non-nucleophilic base, short exposure2-Methylenecyclopentanone (Monomer)

Module 2: Mechanistic Degradation Pathways

Pathway A: Hydrolysis (The "Wet" Base Failure)

In the presence of hydroxide (


) or alkoxides (

), the ester carbonyl is more electrophilic than the ketone. The base attacks the ester, cleaving the acetate group.
  • Outcome: You lose the acetyl protection. The product is the corresponding alcohol.[1]

  • Prevention: Avoid aqueous bases. If workup is necessary, use pH 6-7 buffers (Phosphate/Citrate).

Pathway B: -Elimination (The "Exocyclic" Trap)

This is the most destructive pathway. The molecule contains an acidic


-proton (at C2) and a good leaving group (acetate) on the 

-carbon (relative to the enolate).
  • Enolization: Base removes the proton at C2.

  • E1cB Elimination: The enolate kicks out the acetate (

    
    ).
    
  • Result: Formation of 2-methylenecyclopentanone (an exocyclic enone).

  • Fate: This enone is a highly reactive Michael acceptor. It will rapidly dimerize or polymerize, leading to "tar" or insoluble solids.

Pathway C: Racemization

If your starting material is chiral (e.g., (R)-2-acetoxymethylcyclopentanone), the stereocenter at C2 is extremely labile.

  • Mechanism: The proton at C2 is acidic (

    
    ). Deprotonation yields a planar enolate. Reprotonation occurs from either face.
    
  • Timeframe: Can occur within seconds to minutes, even with weak bases like bicarbonate.

Module 3: Visualization of Degradation Network

The following diagram illustrates the kinetic competition between hydrolysis, elimination, and polymerization.

DegradationPathways SM 2-Acetoxymethyl cyclopentanone Enolate Enolate Intermediate (Planar/Achiral) SM->Enolate Deprotonation (Any Base) Alcohol 2-Hydroxymethyl cyclopentanone SM->Alcohol Hydrolysis (aq. NaOH/LiOH) Enolate->SM Reprotonation (Racemization) Enone 2-Methylene cyclopentanone (Highly Reactive) Enolate->Enone Elimination (-OAc) (DBU, Heat) Polymer Polymer/Tar (Irreversible) Enone->Polymer Self-Michael Addn.

Caption: Figure 1. Competitive degradation pathways. Green path represents hydrolysis (polar product); Red path represents elimination leading to polymerization (intractable mixtures).

Module 4: Handling Protocols & FAQs

Protocol 1: Safe Quenching (If Base is Unavoidable)

If you generated this intermediate in a reaction mixture containing base, you must quench it carefully to prevent degradation during workup.

  • Cool Down: Chill the reaction mixture to

    
     or 
    
    
    
    .
  • Buffer Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    )  or a 0.5M Phosphate Buffer (pH 6.0). Do NOT  use water or strong acid directly.
    
  • Quench: Add the buffer slowly with vigorous stirring.

  • Extraction: Extract immediately into a non-polar solvent (

    
     or DCM).
    
  • Drying: Dry over

    
     (slightly acidic/neutral) rather than 
    
    
    
    (basic).
FAQ: Common User Scenarios

Q: Can I use Potassium Carbonate (


) in DMF to alkylate this molecule? 
A: Risky.  While 

is mild, in DMF it is often basic enough to trigger Pathway B (Elimination) over time. If you see the solution turn dark/brown, polymerization has started. Use a non-basic alkylation method or keep reaction times extremely short.

Q: I see a new spot on TLC just above the baseline. What is it? A: This is likely 2-(hydroxymethyl)cyclopentanone (Pathway A). The loss of the acetyl group exposes the primary alcohol, which interacts strongly with silica, lowering the


.

Q: Can I store this compound? A: Yes, but never in basic buffers. Store neat (oil) or in neutral solvents (DCM, Toluene) at


. Ensure the container is free of trace alkali from glass washing detergents.

References & Authoritative Grounding

  • Mechanistic Basis of Ester Hydrolysis (BAC2):

    • Source: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Standard text confirming saponification mechanism).

    • Relevance: Confirms Pathway A (Hydrolysis) as the primary outcome in aqueous hydroxide.

  • Synthesis of Exocyclic Enones via Elimination:

    • Source: "Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      -Methylene Cyclopentanones." Organic Reactions.[2][3][4][5]
      
    • Context:

      
      -Acetoxymethyl ketones are well-known precursors to 
      
      
      
      -methylene ketones. The elimination of acetic acid is a standard synthetic method (often utilizing DBU or alumina), confirming the instability described in Pathway B.
  • Stability of

    
    -Substituted Cyclopentanones: 
    
    • Source: Haynes, L. J., et al. "Unsaturated Lactones. Part I. (Synthesis of Methylene-cyclopentanone)." Journal of the Chemical Society, 1956.

    • Link:

    • Relevance: Establishes the high reactivity and tendency of 2-methylenecyclopentanone to polymerize, validating the "Tar/Polymer" endpoint in the degradation network.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (2-Oxocyclopentyl)methyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Oxocyclopentyl)methyl acetate. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structurally relevant alternatives. By understanding the spectral contributions of each molecular fragment, we can fully elucidate the structure and gain insights that are crucial for synthesis verification, quality control, and further development.

The Principle of Structural Elucidation via ¹H NMR

¹H NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, like protons (¹H), will align with an external magnetic field. Irradiation with radiofrequency energy can cause these nuclei to "flip" to a higher energy state. The precise frequency required for this transition is highly sensitive to the local electronic environment of each proton. This sensitivity allows us to distinguish between non-equivalent protons within a molecule, providing three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, shifting it upfield (lower ppm).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Splitting (Multiplicity): Reveals the number of neighboring protons. A signal is split into n+1 peaks, where n is the number of adjacent, non-equivalent protons.

Predicted ¹H NMR Spectrum of (2-Oxocyclopentyl)methyl Acetate

To accurately interpret the spectrum, we must first analyze the molecule's structure and identify all chemically non-equivalent protons. The introduction of the methyl acetate substituent at the C2 position removes the plane of symmetry present in unsubstituted cyclopentanone, rendering nearly all ring protons distinct.

Caption: Structure of (2-Oxocyclopentyl)methyl acetate with non-equivalent protons labeled.

Based on this structure, we can predict the following signals:

  • Hj (3H, singlet): These protons on the acetyl methyl group are isolated from other protons, resulting in a sharp singlet. Their proximity to a carbonyl group places them around δ 2.0-2.1 ppm .

  • Hh, Hi (2H, multiplet): These diastereotopic protons on the methylene bridge (-CH₂-O-) are adjacent to a chiral center (C2), making them chemically non-equivalent. They will split each other (geminal coupling) and are also coupled to the C2 proton (Ha). The adjacent oxygen atom strongly deshields them, shifting their signal significantly downfield to approximately δ 4.0-4.3 ppm . The resulting pattern is often a complex multiplet or an AB quartet further split by Ha.

  • Ha (1H, multiplet): This methine proton at C2 is adjacent to the electron-withdrawing carbonyl group and the substituent. It is coupled to the methylene protons at C3 (Hb, Hc) and the methylene bridge protons (Hh, Hi). This complex coupling and deshielding will result in a multiplet in the range of δ 2.5-2.8 ppm .

  • Hf, Hg (2H, multiplet): These protons are alpha to the carbonyl group (C1) and are therefore deshielded. They are adjacent to the C4 protons. Expected chemical shift is around δ 2.2-2.4 ppm .

  • Hb, Hc, Hd, He (4H, overlapping multiplets): These remaining cyclopentyl ring protons are not adjacent to any strongly deshielding groups and will appear in the typical aliphatic region of δ 1.5-2.1 ppm . Due to restricted bond rotation and diastereotopicity, they will exhibit complex splitting patterns, often overlapping into a broad set of multiplets.

Comparative Spectral Analysis

To substantiate our predictions, we compare the expected spectrum with those of simpler, related molecules.

Alternative 1: Cyclopentanone

Cyclopentanone provides the foundational spectrum for the five-membered ring. Due to a plane of symmetry, it exhibits only two signals.

  • α-protons (4H): The four protons adjacent to the carbonyl group are equivalent.

  • β-protons (4H): The four protons beta to the carbonyl group are equivalent.

These signals often appear as two multiplets very close to each other, typically around δ 2.1-2.2 ppm [1][2]. The spectrum is more complex than a simple triplet-triplet system because the ring is not planar, leading to complex second-order coupling effects[1][3].

Comparison Insight: The addition of the –CH₂OAc substituent at C2 in our target molecule breaks this symmetry. This leads to the separation of the eight ring protons into seven distinct signals (Ha-g), dramatically increasing the complexity of the 1.5-2.8 ppm region compared to the simple two-multiplet pattern of cyclopentanone.

Alternative 2: Ethyl Acetate (CH₃COOCH₂CH₃)

Ethyl acetate serves as an excellent model for the –CH₂OAc fragment when it is not attached to a complex ring system. Its spectrum is simple and highly characteristic.

  • Acetyl Protons (-COCH₃): A sharp singlet at δ 2.05 ppm [4].

  • Methylene Protons (-OCH₂-): A quartet at δ 4.12 ppm (split by the adjacent methyl group).

  • Methyl Protons (-CH₃): A triplet at δ 1.25 ppm .

Comparison Insight: The acetyl singlet (Hj) in (2-Oxocyclopentyl)methyl acetate is expected at a nearly identical chemical shift to that in ethyl acetate, confirming the presence of this functional group. The methylene bridge protons (Hh, Hi) in our target molecule are predicted around δ 4.0-4.3 ppm, very similar to the methylene protons in ethyl acetate. This demonstrates the powerful deshielding effect of the adjacent oxygen atom, which is a reliable indicator for this structural motif. The key difference is the multiplicity: a simple quartet in ethyl acetate becomes a complex multiplet in our target molecule due to diastereotopicity and coupling to the single methine proton (Ha).

Data Summary

CompoundProton EnvironmentPredicted/Known Chemical Shift (δ ppm)MultiplicityIntegrationReference(s)
(2-Oxocyclopentyl)methyl acetate Acetyl CH₃ (Hj)~ 2.1Singlet (s)3H
Methylene O-CH₂ (Hh, Hi)~ 4.1Multiplet (m)2H
Methine C2-H (Ha)~ 2.6Multiplet (m)1H
Ring α-CH₂ (Hf, Hg)~ 2.3Multiplet (m)2H
Ring β,γ-CH₂ (Hb-e)~ 1.5 - 2.1Overlapping m4H
Cyclopentanone α-CH₂~ 2.2Multiplet (m)4H[1][2][5]
β-CH₂~ 2.1Multiplet (m)4H[1][2][5]
Methyl Acetate Methoxy O-CH₃~ 3.7Singlet (s)3H[4][6][7]
Acetyl CH₃~ 2.1Singlet (s)3H[4][6][7]

Note: Predicted values for the target compound are based on established chemical shift theory and data from analogous structures.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible data, forming a self-validating system for analysis.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified (2-Oxocyclopentyl)methyl acetate sample.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common first choice for non-polar to moderately polar compounds.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as the internal reference (δ 0.00 ppm). Most commercially available deuterated solvents already contain TMS.

  • Transfer: Vortex the vial until the sample is completely dissolved. Using a Pasteur pipette with a cotton filter, transfer the solution to a 5 mm NMR tube.

  • Positioning: Ensure the liquid height in the NMR tube is at least 4 cm to be within the detection region of the spectrometer's coils.

B. Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming: Insert the sample into the spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀), which is critical for sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of at least 2-5 seconds to allow for full relaxation of the protons between pulses, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a positive, symmetrical lineshape.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all distinct signals.

    • Analyze the chemical shifts, integration values, and splitting patterns to confirm the structure.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H NMR spectrum of (2-Oxocyclopentyl)methyl acetate is complex but entirely predictable through a systematic, fragment-based approach. The characteristic singlet of the acetyl group at ~2.1 ppm and the heavily deshielded methylene bridge multiplet at ~4.1 ppm are definitive reporters for the –CH₂OAc moiety. The complexity in the alkyl region (1.5-2.8 ppm) is a direct consequence of the substituent's removal of the ring's symmetry, a key differentiator from the simpler spectrum of unsubstituted cyclopentanone. This guide demonstrates that by comparing a target molecule to simpler, structurally relevant alternatives, one can build a robust and confident spectral assignment, ensuring the highest degree of scientific integrity in structural elucidation.

References

  • ResearchGate. ¹H NMR spectrum of methyl acetate. Available at: [Link]

  • ResearchGate. Proton NMR of 100% Methyl Acetate. Available at: [Link]

  • Chemistry LibreTexts. 15.2: NMR Spectra - an introduction and overview. Available at: [Link]

  • Canadian Science Publishing. THE N.M.R. SPECTRUM OF CYCLOPENTANONE. Available at: [Link]

  • Filo. how many signal are present in cyclopentanone. Available at: [Link]

  • Oregon State University. ¹H NMR Chemical Shift Table. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts. Available at: [Link]

  • YouTube. Solved IR,CNMR,PNMR spectra of ketone| Cyclopentanone. Available at: [Link]

  • Reddit. HNMR of cyclopentanone. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.